2,6-Dibromo-4-isopropylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-5(2)6-3-7(11)9(10(13)14)8(12)4-6/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJGPKKBPTSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic approaches toward 2,6-Dibromo-4-isopropylbenzoic acid, a polysubstituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the lack of a direct, one-step synthesis protocol in publicly available literature, this guide outlines a plausible multi-step synthetic pathway starting from readily available materials. The proposed synthesis leverages established organic chemistry principles, including the preparation of the precursor 4-isopropylbenzoic acid and its subsequent selective dibromination at the ortho positions.
Overview of the Synthetic Strategy
The synthesis of this compound is not a straightforward process due to the directing effects of the substituents on the benzene ring. The isopropyl group at the para position is an ortho-, para-director, while the carboxylic acid group is a meta-director for electrophilic aromatic substitution. To achieve the desired 2,6-dibromo substitution pattern, a strategy that circumvents these directing group conflicts is necessary.
A highly plausible and effective method involves a directed ortho-metalation (DoM) strategy. This approach utilizes the coordinating ability of the carboxylate group to direct a strong base to deprotonate the aromatic ring at the adjacent (ortho) positions. The resulting dianion can then be quenched with an electrophilic bromine source to install the two bromine atoms selectively.
The proposed overall synthetic transformation is depicted below:
Figure 1: Proposed synthetic pathway for this compound via directed ortho-metalation.
Synthesis of the Precursor: 4-Isopropylbenzoic Acid
The starting material, 4-isopropylbenzoic acid, is commercially available. However, for completeness, a common synthetic route from p-cymene (4-isopropyltoluene) is outlined here. This involves the oxidation of the methyl group to a carboxylic acid.
Experimental Protocol: Oxidation of p-Cymene
Materials:
-
p-Cymene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
A mixture of p-cymene and a solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate is added portion-wise to the heated and vigorously stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.
-
The combined filtrate is cooled and then acidified with concentrated hydrochloric acid until no more precipitate is formed.
-
The white precipitate of 4-isopropylbenzoic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.
Quantitative Data
| Parameter | Value |
| Starting Material | p-Cymene |
| Oxidizing Agent | Potassium Permanganate |
| Typical Yield | 70-85% |
| Purity (after recrystallization) | >98% |
| Melting Point | 116-118 °C |
Synthesis of this compound via Directed Ortho-Metalation
This key step involves the selective dibromination of 4-isopropylbenzoic acid at the positions ortho to the carboxylic acid group. The carboxylic acid itself acts as the directing group for the metalation.
Experimental Protocol: Ortho-Dibromination
Materials:
-
4-Isopropylbenzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Bromine (Br₂) or 1,2-Dibromotetrachloroethane (C₂Br₂Cl₄)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Formation of the Dianion: 4-Isopropylbenzoic acid is dissolved in anhydrous THF in a Schlenk flask. The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added, followed by the slow, dropwise addition of sec-butyllithium (s-BuLi). The s-BuLi first deprotonates the carboxylic acid and then, directed by the resulting carboxylate, removes the protons at the two ortho positions. The reaction mixture is stirred at this low temperature for a specified period to ensure complete formation of the dilithio intermediate.
-
Bromination: A solution of the brominating agent (e.g., bromine or 1,2-dibromotetrachloroethane) in anhydrous THF is then added dropwise to the cold solution of the dianion. The reaction is typically very fast.
-
Quenching and Work-up: The reaction is quenched by the addition of aqueous hydrochloric acid. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium thiosulfate (to remove any excess bromine), followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data (Estimated)
Since a specific literature procedure for this exact molecule is not available, the following data is estimated based on similar directed ortho-metalation and bromination reactions of substituted benzoic acids.
| Parameter | Value |
| Starting Material | 4-Isopropylbenzoic acid |
| Base | sec-Butyllithium/TMEDA |
| Brominating Agent | Bromine or 1,2-Dibromotetrachloroethane |
| Estimated Yield | 50-70% |
| Purity (after purification) | >97% |
Characterization Data
The final product, this compound, would be characterized using standard analytical techniques to confirm its structure and purity.
| Analysis Technique | Expected Observations |
| ¹H NMR | - A singlet for the two aromatic protons. - A septet for the methine proton of the isopropyl group. - A doublet for the six methyl protons of the isopropyl group. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Signals corresponding to the quaternary aromatic carbons (including those attached to the bromine and carboxyl groups), the CH aromatic carbons, the isopropyl methine and methyl carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of C₁₀H₁₀Br₂O₂ (321.90 g/mol ), showing the characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - Absorptions corresponding to C-H and C=C bonds of the aromatic ring. |
| Melting Point | - A sharp melting point would be expected for a pure crystalline solid. |
Logical Workflow for the Synthesis
Figure 2: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound presents a challenge that can be effectively addressed through a multi-step approach commencing with a commercially available or readily synthesized precursor, 4-isopropylbenzoic acid. The key transformation, a directed ortho-metalation followed by bromination, offers a powerful strategy for achieving the desired regioselectivity that is not attainable through classical electrophilic aromatic substitution. This technical guide provides a robust framework for researchers and drug development professionals to synthesize this valuable compound, enabling further exploration of its potential applications. Careful execution of the experimental protocols under inert and anhydrous conditions is critical for the success of the directed ortho-metalation step.
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
The following table summarizes the known and unavailable physicochemical properties for 2,6-Dibromo-4-isopropylbenzoic acid. Researchers are encouraged to determine the unavailable parameters experimentally using the protocols outlined in this guide.
| Property | Value | Source / Method |
| IUPAC Name | 2,6-Dibromo-4-(propan-2-yl)benzoic acid | - |
| CAS Number | 2484889-02-1 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | - |
| Molecular Weight | 321.99 g/mol | [1] |
| Physical Form | Solid | Inferred from commercial availability |
| Purity | Commercially available up to 97% | [1] |
| Melting Point | Data not available | See Protocol 1 |
| Boiling Point | Data not available | - |
| pKa | Data not available | See Protocol 2 |
| Aqueous Solubility | Data not available | See Protocol 3 |
| LogP (Octanol/Water) | Data not available | See Protocol 4 |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol 1: Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid provides a valuable indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Place a small amount of the powdered sample on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in saving time for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point.
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Protocol 2: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a precise method for its determination.
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks and pipettes
-
Analytical balance
Reagents:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength
-
High-purity water (degassed)
-
pH calibration buffers (e.g., pH 4, 7, 10)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1 mM).[1] The addition of a co-solvent may be necessary if aqueous solubility is low. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar. Position the buret filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Apparatus:
-
Screw-cap vials or flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of purified water (or a relevant buffer solution). The presence of excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To completely separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the aliquot using a syringe filter.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is typically reported in units of mg/mL or mol/L.
Protocol 4: Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method directly measures the partitioning of a compound between octanol and water.
Apparatus:
-
Separatory funnels or screw-cap centrifuge tubes
-
Mechanical shaker or rotator
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Volumetric glassware
Reagents:
-
This compound sample
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol by shaking it with water and allowing the phases to separate. Similarly, pre-saturate the aqueous phase (water or PBS) with n-octanol. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: In a centrifuge tube, add equal volumes of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound.
-
Equilibration: Cap the tube and shake it gently for a set period (e.g., 1 to 3 hours) to allow for complete partitioning. Avoid vigorous shaking that can lead to emulsion formation.
-
Phase Separation: Centrifuge the tube to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is the base-10 logarithm of this ratio: LogP = log₁₀(P)
-
Logical Workflow Visualization
Since no specific signaling pathways involving this compound are documented, the following diagram illustrates the experimental workflow for a key physicochemical determination, as described in Protocol 4.
Caption: Workflow for LogP Determination by the Shake-Flask Method.
References
In-depth Technical Guide: 2,6-Dibromo-4-isopropylbenzoic acid
Disclaimer: Extensive research for "2,6-Dibromo-4-isopropylbenzoic acid" has revealed a significant scarcity of specific experimental data in publicly accessible scientific literature and databases. Consequently, this guide provides a comprehensive overview based on available information for structurally related compounds, alongside theoretical insights into its molecular structure, potential synthesis, and speculative characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding where direct experimental evidence is currently lacking.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group, an isopropyl group at position 4, and two bromine atoms at positions 2 and 6.
Chemical Identifiers:
-
CAS Number: 2484889-02-1
-
Molecular Formula: C₁₀H₁₀Br₂O₂
-
Molecular Weight: 321.99 g/mol
The presence of two bulky bromine atoms ortho to the carboxylic acid group is expected to cause significant steric hindrance. This will likely force the carboxylic acid group to twist out of the plane of the benzene ring, impacting its electronic properties and intermolecular interactions.
Comparative Physicochemical Data
To provide context, the following table summarizes key physicochemical properties of the parent compound, 4-isopropylbenzoic acid, and the mono-brominated analogue, 2-bromo-4-isopropylbenzoic acid. These values are derived from computational predictions and experimental data where available.
| Property | 4-Isopropylbenzoic acid | 2-Bromo-4-isopropylbenzoic acid | This compound (Predicted) |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₁BrO₂ | C₁₀H₁₀Br₂O₂ |
| Molecular Weight ( g/mol ) | 164.20 | 243.10 | 321.99 |
| CAS Number | 536-66-3 | 51605-88-0 | 2484889-02-1 |
| LogP (Predicted) | ~3.4 | ~4.2 | Higher than 4.2 |
| pKa (Predicted) | ~4.3 | Lower than 4.3 | Lower than 2-bromo analogue |
Proposed Synthesis
Retrosynthetic Analysis
A logical approach involves the direct bromination of 4-isopropylbenzoic acid. The carboxylic acid group is a deactivating meta-director, while the isopropyl group is an activating ortho-, para-director. The directing effects of these two groups are conflicting. However, under forcing conditions with a suitable brominating agent and catalyst, di-bromination at the positions ortho to the carboxylic acid can likely be achieved.
Proposed Experimental Protocol
Reaction: Bromination of 4-isopropylbenzoic acid.
Reagents and Materials:
-
4-isopropylbenzoic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) as a Lewis acid catalyst
-
A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-isopropylbenzoic acid in the chosen inert solvent.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
From the dropping funnel, add a stoichiometric excess (at least 2 equivalents) of liquid bromine dropwise to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized, theoretical protocol. Optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) would be necessary to achieve a good yield and purity.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
While no experimental spectra for this compound have been found, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons: Due to the symmetrical substitution pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent and will appear as a singlet. The exact chemical shift would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the isopropyl group.
-
Isopropyl Group Protons:
-
Methine Proton (-CH): A septet (or multiplet) would be expected.
-
Methyl Protons (-CH₃): A doublet would be expected due to coupling with the methine proton.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with the carbons attached to the bromine atoms being significantly shifted.
-
Isopropyl Group Carbons: Two signals corresponding to the methine and methyl carbons.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M⁺, M⁺+2, M⁺+4) would be the most definitive feature. The nominal molecular weight is 322.
-
Fragmentation Pattern: Common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the isopropyl group (-CH(CH₃)₂), and bromine atoms (-Br).
Potential Biological Activity and Applications in Drug Development
There is no specific biological activity reported for this compound. However, the broader class of halogenated benzoic acids has been explored for various therapeutic applications.
-
Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit antimicrobial properties. The lipophilicity conferred by the bromine and isopropyl groups may facilitate membrane disruption in microorganisms.
-
Enzyme Inhibition: Benzoic acid derivatives can act as inhibitors for various enzymes. For instance, some have been shown to inhibit tyrosinase. The specific substitution pattern of this compound would determine its binding affinity and selectivity for different enzyme active sites.
-
Modulation of Signaling Pathways: While no specific pathways have been identified for this molecule, related benzoic acid derivatives have been shown to modulate pathways involved in inflammation and cellular proliferation. Further research would be needed to investigate if this compound has any effect on pathways such as NF-κB or MAPK signaling.
Given the lack of data, any potential application in drug development is purely speculative at this stage and would require extensive screening and in vitro/in vivo studies.
Conclusion
This compound is a chemical entity for which detailed experimental data is not currently available in the public domain. This guide has provided a theoretical framework for its structure, potential synthesis, and predicted spectroscopic and biological properties based on the analysis of structurally similar compounds. The information presented here serves as a starting point for researchers interested in the synthesis and characterization of this molecule and its potential applications in medicinal chemistry and materials science. Further experimental investigation is necessary to validate these theoretical predictions and to fully elucidate the chemical and biological profile of this compound.
spectroscopic data for 2,6-Dibromo-4-isopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical and structural information for 2,6-Dibromo-4-isopropylbenzoic acid. Due to the limited availability of published experimental data, this document outlines key identifiers, physical properties, and a proposed synthetic route based on established chemical principles for related compounds. At present, specific experimental spectroscopic data (NMR, IR, MS) and documented signaling pathways involving this compound are not available in the public domain.
Chemical Identity and Properties
This compound is a disubstituted benzoic acid derivative. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group, two bromine atoms at positions 2 and 6, and an isopropyl group at position 4.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2484889-02-1 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | Inferred from structure |
| Molecular Weight | 321.99 g/mol | [1] |
| Purity | 97% | [1] |
| Physical Form | Solid (presumed) | General knowledge |
Spectroscopic Data
A thorough search of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, or IR) for this compound. Researchers are advised to acquire these data experimentally upon synthesis and purification of the compound.
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of aromatic compounds, specifically the bromination of substituted benzoic acids. The synthesis would likely begin with the commercially available 4-isopropylbenzoic acid.
Experimental Protocol (Proposed):
-
Starting Material: 4-Isopropylbenzoic acid.
-
Bromination: The starting material would be subjected to electrophilic aromatic substitution using a suitable brominating agent. A common method involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like acetic acid. The two bromine atoms are directed to the ortho positions relative to the carboxylic acid group, which is a meta-director, and ortho/para to the activating isopropyl group. The steric hindrance from the isopropyl group and the deactivating effect of the carboxyl group on the adjacent positions would favor bromination at the 2 and 6 positions.
-
Reaction Conditions: The reaction would likely be carried out at a controlled temperature, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The crude product would then be extracted into an organic solvent. Purification could be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed synthesis workflow for this compound.
Signaling Pathways and Biological Activity
No information regarding the involvement of this compound in any biological signaling pathways or its specific biological activities has been found in the reviewed literature.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally related brominated benzoic acids, the compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended when handling this chemical.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide provides the known identifying information and a scientifically plausible route for its synthesis. Any researcher intending to work with this compound will need to perform their own spectroscopic analysis to confirm its identity and structure. Further studies would be required to determine its physical properties, biological activity, and potential applications.
References
13C NMR Analysis of 2,6-Dibromo-4-isopropylbenzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dibromo-4-isopropylbenzoic acid. This document offers a detailed experimental protocol for acquiring such a spectrum, a structured presentation of predicted chemical shift data, and a visualization of the molecular structure to aid in spectral assignment.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for benzoic acid and the known substituent effects of bromine and isopropyl groups on the benzene ring. Due to the symmetry of the molecule, several carbon atoms are chemically equivalent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Notes |
| C1 | 135-140 | Singlet (s) | Quaternary aromatic carbon attached to the carboxylic acid group. |
| C2, C6 | 120-125 | Singlet (s) | Quaternary aromatic carbons attached to bromine atoms. |
| C3, C5 | 130-135 | Doublet (d) | Aromatic CH carbons. |
| C4 | 150-155 | Singlet (s) | Quaternary aromatic carbon attached to the isopropyl group. |
| C7 (COOH) | 170-175 | Singlet (s) | Carboxylic acid carbonyl carbon. |
| C8 (CH) | 30-35 | Doublet (d) | Methine carbon of the isopropyl group. |
| C9, C10 (CH3) | 20-25 | Quartet (q) | Methyl carbons of the isopropyl group. |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.
2.1 Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6).[1] The choice of solvent may depend on the solubility of the compound.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).[1][2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.2 NMR Instrument Parameters
The following are typical parameters for a 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.
| Parameter | Recommended Setting |
| Spectrometer Frequency | 100 MHz or 125 MHz for 13C |
| Pulse Program | Standard proton-decoupled 13C experiment (e.g., zgpg30) |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024-4096 (or more, depending on sample concentration) |
| Spectral Width | 0-220 ppm |
| Temperature | 298 K (25 °C) |
2.3 Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the data presented in the table.
Caption: Molecular structure and carbon numbering of this compound.
Interpretation of the Predicted Spectrum
The predicted 13C NMR spectrum of this compound is expected to show a total of seven distinct signals due to the molecule's symmetry.
-
Aromatic Region (120-160 ppm): Four signals are anticipated in this region. The carbons directly attached to the electronegative bromine atoms (C2, C6) are expected to be shielded relative to unsubstituted benzene, while the carbon bearing the isopropyl group (C4) will be significantly deshielded. The signal for C1 will be influenced by both the carboxylic acid and the adjacent bromine atoms. The two equivalent CH carbons (C3, C5) will appear as a single resonance.
-
Carbonyl Region (170-175 ppm): A single, relatively weak signal for the carboxylic acid carbonyl carbon (C7) is expected in this downfield region.
-
Aliphatic Region (20-35 ppm): Two signals corresponding to the isopropyl group are predicted. The methine carbon (C8) will appear further downfield than the two equivalent methyl carbons (C9, C10) due to its position adjacent to the aromatic ring.
References
Mass Spectrometry of 2,6-Dibromo-4-isopropylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,6-Dibromo-4-isopropylbenzoic acid. It covers the core principles of its ionization and fragmentation behavior, experimental protocols for its analysis, and expected data outcomes. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization of halogenated aromatic compounds and for professionals in the field of drug development.
Introduction to the Mass Spectrometry of Aromatic Carboxylic Acids
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For aromatic carboxylic acids such as this compound, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons.[1][2] This process typically leads to extensive fragmentation of the molecule, providing valuable structural information.[1][2] For many organic compounds with a molecular weight below 600 amu, EI is a very useful technique.[1]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3][4] It imparts less energy to the molecule, resulting in minimal fragmentation and often allowing for the clear observation of the molecular ion.[4] ESI is particularly useful for analyzing thermally labile or high molecular weight compounds.[4]
Predicted Mass Spectral Data for this compound
The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound under both Electron Ionization and Electrospray Ionization conditions. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br).
Table 1: Predicted Key Ions in the Electron Ionization (EI) Mass Spectrum
| m/z (relative to 79Br) | Proposed Fragment | Description |
| 320/322/324 | [M]+• | Molecular ion |
| 305/307/309 | [M-CH3]+ | Loss of a methyl group from the isopropyl moiety |
| 277/279/281 | [M-C3H7]+ | Loss of the isopropyl group |
| 241/243 | [M-Br]+ | Loss of a bromine atom |
| 198/200 | [M-Br-C3H7]+ | Loss of a bromine atom and the isopropyl group |
| 183 | [M-Br-C3H7-CH3]+ | Loss of a bromine atom, the isopropyl group, and a methyl group |
Table 2: Predicted Key Ions in the Electrospray Ionization (ESI) Mass Spectrum
| m/z (relative to 79Br) | Proposed Ion | Ionization Mode |
| 319/321/323 | [M-H]- | Negative Ion Mode |
| 321/323/325 | [M+H]+ | Positive Ion Mode |
| 343/345/347 | [M+Na]+ | Positive Ion Mode (Sodium Adduct) |
Experimental Protocols
This section outlines the general methodologies for the mass spectrometric analysis of this compound using both EI and ESI techniques.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Ensure the sample is free of any non-volatile impurities that could contaminate the ion source.
Instrumentation (Typical Settings):
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Workflow:
Caption: Workflow for Electron Ionization Mass Spectrometry.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Dissolve the this compound in a solvent compatible with ESI, such as a mixture of methanol and water or acetonitrile and water.
-
For negative ion mode, the addition of a small amount of a weak base (e.g., ammonium hydroxide) can enhance deprotonation. For positive ion mode, a weak acid (e.g., formic acid) can be added to promote protonation.[3]
Instrumentation (Typical Settings):
-
Ionization Source: Electrospray Ionization (ESI)
-
Mode: Positive or Negative
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N2) Flow: Dependent on instrument
-
Drying Gas (N2) Temperature: 200-350 °C
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF
Workflow:
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the loss of electrons to form the molecular ion.
Primary Fragmentation Pathways
The dominant fragmentation is anticipated to involve the isopropyl group and the bromine atoms, as these are weaker bonds compared to the aromatic ring structure. A significant fragmentation pathway for similar compounds is the loss of a methyl radical.[5] In the mass spectra of most carboxylic acid derivatives, the base peak is often due to the cleavage of the C-Y bond to form an acylium ion.[6]
Caption: Predicted primary fragmentation pathways of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of information for its structural characterization. Electron Ionization is a valuable tool for elucidating its fragmentation patterns, with key losses of the isopropyl group and bromine atoms being prominent features. Electrospray Ionization, on the other hand, is ideal for confirming the molecular weight of the compound with minimal fragmentation. By employing the experimental protocols and understanding the predicted fragmentation pathways outlined in this guide, researchers can effectively utilize mass spectrometry for the comprehensive analysis of this and structurally related halogenated aromatic compounds.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Solubility of 2,6-Dibromo-4-isopropylbenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-Dibromo-4-isopropylbenzoic acid in organic solvents. An extensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides the most relevant available information by presenting solubility data for structurally similar compounds: 4-Isopropylbenzoic acid and 2,6-Dibromobenzoic acid. These data serve as a proxy to infer the likely solubility characteristics of the title compound. Additionally, this document outlines a general experimental protocol for determining the solubility of aromatic carboxylic acids and presents logical diagrams to illustrate the key factors influencing solubility and a typical experimental workflow. This guide is intended to be a resource for researchers, enabling them to make informed decisions in the absence of direct data and to design appropriate experimental strategies.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The strategic placement of two bromine atoms and an isopropyl group on the benzoic acid scaffold can significantly influence its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. It is also a crucial factor in designing and optimizing synthetic routes and purification processes.
Despite its importance, to date, no specific quantitative solubility data for this compound in common organic solvents has been published in the accessible scientific literature. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the available information on closely related analogues and by furnishing the necessary methodological framework for researchers to determine these properties experimentally.
Solubility of Structurally Related Compounds
In the absence of direct data for this compound, the solubility of two key structural analogues is presented below. These compounds allow for an estimation of the effects of the isopropyl group and the dibromo substitution pattern on the benzoic acid core.
4-Isopropylbenzoic Acid
This analogue possesses the 4-isopropyl substitution but lacks the bromine atoms. The isopropyl group, being lipophilic, is expected to increase solubility in non-polar organic solvents.
| Solvent | Solubility | Temperature (°C) | Citation |
| Dimethyl Sulfoxide (DMSO) / Corn oil (1:9) | ≥ 2.5 mg/mL | Not Specified | [1] |
| Ethanol | Soluble (limit not specified) | Not Specified | |
| Diethyl Ether | Soluble | Not Specified | |
| Water | 0.151 mg/mL | 25 | [2] |
| Water | Sparingly soluble | Not Specified | [3] |
| Alcohol | Soluble | Not Specified | [3][4] |
| Acetone | Soluble | Not Specified | [3] |
2,6-Dibromobenzoic Acid
This analogue features the 2,6-dibromo substitution pattern but lacks the isopropyl group. The two bromine atoms are expected to increase the molecular weight and potentially alter the crystal lattice energy, thereby influencing solubility.
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | 0.31 g/L | 25 | [5] |
| Ethanol | Soluble | Not Specified |
Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation only. The actual solubility of this compound may differ significantly. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid aromatic carboxylic acid, such as this compound, in an organic solvent using the isothermal shake-flask method.
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Accurately weigh the filtered solution.
-
Dilute an aliquot of the clear, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound. A pre-established calibration curve is required.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.
Visualizations
Factors Influencing Solubility of Substituted Benzoic Acids
The solubility of a substituted benzoic acid in an organic solvent is a complex interplay of various physicochemical factors related to both the solute and the solvent. The following diagram illustrates these key relationships.
Caption: Key factors influencing the solubility of substituted benzoic acids.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, this technical guide provides valuable context by presenting data for structurally similar compounds. The provided experimental protocol and logical diagrams offer a framework for researchers to determine the solubility of this compound and to understand the factors that govern this critical property. It is anticipated that this guide will facilitate further research and application of this compound in various scientific disciplines.
References
crystal structure of 2,6-Dibromo-4-isopropylbenzoic acid
An In-depth Technical Guide to the Crystal Structure Determination of 2,6-Dibromo-4-isopropylbenzoic Acid
Disclaimer: As of November 2025, the has not been publicly reported in crystallographic databases or scientific literature. This guide, therefore, provides a comprehensive, hypothetical framework for its determination, designed for researchers, scientists, and drug development professionals. The experimental protocols and data tables serve as a template for the experimental workflow and the expected results from such a study.
Introduction
Halogenated benzoic acid derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity. Many halogenated natural products and synthetic compounds exhibit antibacterial, antifungal, and antitumor properties.[1][2] The specific compound, this compound, combines the features of a benzoic acid scaffold with bulky bromine atoms flanking the carboxylic acid group and an isopropyl group at the para position.
Understanding the three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction is crucial. A crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and halogen bonding). This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This whitepaper outlines a detailed methodology for the synthesis, crystallization, and structural determination of this compound.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the direct electrophilic bromination of 4-isopropylbenzoic acid. The isopropyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this case, the positions ortho to the strongly activating isopropyl group are also meta to the carboxylic acid group, which should favor the formation of the desired 2,6-dibrominated product.
Materials:
-
4-isopropylbenzoic acid
-
Liquid Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) (catalyst)
-
Carbon tetrachloride (CCl₄) or another inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 4-isopropylbenzoic acid in carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
From the dropping funnel, add a stoichiometric amount (2.1 equivalents) of liquid bromine dissolved in CCl₄ dropwise to the reaction mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of HBr gas, which should be neutralized with a base trap.
-
After the addition is complete, heat the mixture to reflux for several hours until the bromine color disappears, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature and quench with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel. The organic layer can be extracted with an aqueous sodium hydroxide solution to convert the benzoic acid product into its water-soluble sodium salt.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical step for a successful structure determination. Various methods should be screened.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion:
-
Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexanes or pentane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Solid-Vapor Diffusion: Place the solid compound in a small vial and place this inside a larger sealed jar containing a volatile solvent. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.
-
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Procedure:
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected by rotating the crystal through different angles (omega and phi scans).
-
Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a file of indexed reflections with their corresponding intensities.
Structure Solution and Refinement
Procedure:
-
Space Group and Unit Cell Determination: The processed data is used to determine the crystal's unit cell parameters and its space group symmetry.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small organic molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the reflection intensities to determine the phases.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F². In this iterative process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model Validation: The quality of the final structural model is assessed using various metrics, including the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.
Data Presentation (Hypothetical)
The following tables summarize the type of quantitative data that would be generated from a successful crystal structure determination of this compound.
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀Br₂O₂ |
| Formula Weight | 322.00 g/mol |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | [Hypothetical Value] |
| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |
| F(000) | [Hypothetical Value] |
Table 2: Hypothetical Data Collection and Refinement Details
| Parameter | Value |
| Diffractometer | Bruker D8 VENTURE (example) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | [Hypothetical Value] |
| Independent reflections | [Hypothetical Value] [R(int) = value] |
| Completeness to theta = 25.242° | >99.0 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | [Values] |
| Goodness-of-fit on F² | [Value, typically ~1] |
| Final R indices [I>2sigma(I)] | R1 = [<0.05], wR2 = [<0.10] |
| R indices (all data) | R1 = [value], wR2 = [value] |
| Largest diff. peak and hole (e.Å⁻³) | *[Values, typically < |
Mandatory Visualizations
The following diagrams illustrate the workflow for determining the crystal structure and the logical relationships involved in the process.
Caption: Experimental workflow for the determination of the crystal structure.
Caption: Logical relationships in crystal structure determination from diffraction data.
References
An In-depth Technical Guide to 2,6-Dibromo-4-isopropylbenzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-isopropylbenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its sterically hindered and electronically modified scaffold makes it an intriguing building block for the synthesis of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential applications based on the known activities of structurally related brominated benzoic acid derivatives. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on analogous compounds to provide a foundational understanding for researchers.
Chemical Properties and Data
This compound is a derivative of benzoic acid featuring two bromine atoms ortho to the carboxylic acid group and an isopropyl group in the para position. The presence of bulky bromine atoms in the ortho positions is expected to induce significant steric hindrance, potentially influencing the planarity of the carboxyl group with respect to the benzene ring and thereby affecting its acidity and reactivity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Dibromo-4-methylbenzoic acid | 4-Isopropylbenzoic acid | 2-Bromo-4-isopropylbenzoic acid[1] |
| CAS Number | 2484889-02-1 | 128733-74-4 | 536-66-3 | 51605-88-0 |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | C₈H₆Br₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 321.99 g/mol | 293.94 g/mol | 164.20 g/mol | 243.10 g/mol |
| Appearance | Not specified | Solid | Solid | Not specified |
| Purity | 97% (commercially available) | 97% (commercially available) | Not specified | Not specified |
| Storage | Not specified | Sealed in dry, room temperature | Not specified | Not specified |
Synthesis
Proposed Synthetic Pathway: Electrophilic Bromination
The isopropyl group at the para position is an activating group, directing electrophilic substitution to the ortho and meta positions. The carboxylic acid group is a deactivating group, directing to the meta position. Therefore, direct bromination is expected to occur at the positions ortho to the activating isopropyl group (positions 3 and 5) and meta to the deactivating carboxylic acid group (positions 3 and 5). To achieve substitution at the 2 and 6 positions, a stronger brominating agent and potentially harsher reaction conditions might be necessary, or a multi-step synthesis could be employed.
A feasible approach involves the use of a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent.[2] NBS is a common and effective reagent for the bromination of activated aromatic compounds.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a hypothetical protocol based on similar reactions and should be optimized with appropriate safety precautions.
Materials:
-
4-Isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding an aqueous solution of sodium sulfite to destroy any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Applications
While direct applications of this compound are not extensively documented, its structural features suggest several potential areas of use, primarily as a chemical intermediate in the synthesis of more complex molecules.
Medicinal Chemistry
Halogenated, and specifically brominated, benzoic acid derivatives are known to possess a range of biological activities.[3] The introduction of bromine atoms can enhance lipophilicity, improve metabolic stability, and provide sites for further chemical modification.
-
Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[4] Brominated phenols and benzoic acids have shown significant antibacterial and antifungal activity.[3] The 2,6-dibromo substitution pattern could lead to compounds with potent antimicrobial effects.
-
Anti-inflammatory Agents: Some benzoic acid derivatives act as anti-inflammatory agents.[4] The structural motif of 2,6-disubstituted benzoic acids is found in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Various benzoic acid derivatives have been investigated for their anticancer properties.[5][6] Halogenated compounds, in particular, have shown promise in the development of new anticancer drugs. This compound could serve as a scaffold for the synthesis of novel cytotoxic agents.
-
Enzyme Inhibitors: The benzoic acid moiety is present in numerous enzyme inhibitors. For instance, derivatives of bromophenol have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic drugs.
Caption: Potential signaling pathways targeted by derivatives of this compound.
Materials Science
Di-substituted benzoic acids can be used as building blocks for liquid crystals and other advanced materials. The rigid core and the potential for introducing various functional groups make them versatile synthons.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds derived from this compound.
References
- 1. 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 6. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of Substituted Benzoic Acids: An Insight into 2,6-Dibromo-4-isopropylbenzoic Acid Derivatives
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the biological activity of 2,6-Dibromo-4-isopropylbenzoic acid and its direct derivatives. While this specific substitution pattern remains unexplored, an examination of related benzoic acid analogues provides valuable insights into its potential pharmacological profile. This technical guide will synthesize the known biological activities of structurally similar compounds, offering a predictive framework for researchers, scientists, and drug development professionals interested in this novel chemical space.
The Influence of the 2,6-Dibromo Substitution
Derivatives of 2,6-dibromobenzoic acid have been identified as valuable intermediates in the synthesis of pharmacologically active molecules. Notably, 2,6-dibromobenzoic acid serves as a crucial reactant in the creation of novel inhibitors of amyloid β (Aβ) peptide secretion.[1] This is of significant interest in the development of therapeutics for Alzheimer's disease, where the accumulation of Aβ plaques is a key pathological hallmark.[1] The steric and electronic properties imparted by the two bromine atoms at the ortho positions likely play a critical role in the binding and activity of these inhibitors. Beyond this specific application, 2,6-dibromobenzoic acid is recognized as a versatile building block in the broader synthesis of pharmaceuticals and agrochemicals.[2]
The Contribution of the 4-Isopropyl Group
4-Isopropylbenzoic acid, also known as cumic acid, has demonstrated a range of biological effects. It is a known precursor in the synthesis of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds recognized for their diverse biological activities.[3] Furthermore, 4-isopropylbenzoic acid itself exhibits antifungal properties and acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase.[4] In the pharmaceutical industry, it serves as a starting material for the synthesis of the anti-diabetic drug nateglinide.[5] The lipophilic nature of the isopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing membrane permeability and target engagement.
Broader Context of Substituted Benzoic Acids
The benzoic acid scaffold is a common motif in a vast array of biologically active compounds.[6][7][8][9] The specific nature and position of substituents on the benzene ring dictate the pharmacological profile. For instance, various halogenated benzoic acid derivatives have been investigated for their antimicrobial and antitubercular activities.[10] A study on benzoic acid derivatives as prodrugs for tuberculosis treatment explored compounds with 2,6-dichloro substitutions, highlighting the potential of di-halogenated benzoic acids in infectious disease research.[10] Similarly, other substituted benzoic acids have been reported to possess anti-inflammatory, anticancer, and anti-sickling properties.[7][9][11]
Predicted Biological Potential and Future Directions
Based on the activities of its structural components, it is plausible to hypothesize that this compound derivatives could exhibit a range of biological activities. The combination of the di-bromo substitution, associated with amyloid-β secretion inhibition, and the isopropyl group, found in antifungal and antidiabetic agents, suggests several potential avenues for investigation.
However, without empirical data, these remain speculative. The lack of available information underscores a significant gap in the scientific literature and presents an opportunity for novel research. Future studies should focus on the synthesis of a library of this compound derivatives and their subsequent screening across a panel of biological assays to elucidate their pharmacological properties.
Data Presentation and Experimental Protocols
Due to the absence of specific studies on the biological activity of this compound derivatives, it is not possible to provide tables of quantitative data or detailed experimental protocols for this class of compounds.
Signaling Pathways and Experimental Workflows
Similarly, without experimental evidence of the biological effects of this compound derivatives, any depiction of signaling pathways or experimental workflows would be purely hypothetical and therefore has been omitted.
References
- 1. Cas 601-84-3,2,6-DIBROMOBENZOIC ACID | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Isopropylbenzoic acid | 536-66-3 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 9. preprints.org [preprints.org]
- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
starting materials for 2,6-Dibromo-4-isopropylbenzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The primary synthetic route involves the direct electrophilic bromination of 4-isopropylbenzoic acid. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and a discussion of the underlying chemical principles.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through the direct dibromination of 4-isopropylbenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of the starting material is attacked by an electrophilic bromine species. The isopropyl group at the para position is an activating group and directs the incoming electrophiles to the ortho positions (2 and 6), leading to the desired product. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule, thereby increasing its electrophilicity and facilitating the substitution reaction.
Starting Materials and Reagents
The successful synthesis of this compound requires the following starting materials and reagents. All reagents should be of high purity, and solvents should be anhydrous unless otherwise specified.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | Typical Purity |
| 4-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | Starting Material | ≥98% |
| Bromine | Br₂ | 159.81 | Brominating Agent | ≥99.5% |
| Iron(III) bromide | FeBr₃ | 295.56 | Catalyst | Anhydrous, ≥98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent | ≥98% |
| Sodium hydroxide | NaOH | 40.00 | Work-up Reagent | ≥97% |
| Hydrochloric acid | HCl | 36.46 | Work-up Reagent | Concentrated (37%) |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Drying Agent | ≥99% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap containing an aqueous solution of sodium thiosulfate to neutralize any evolved hydrogen bromide (HBr) gas.
-
Charging the Reactor: The flask is charged with 4-isopropylbenzoic acid (16.4 g, 0.1 mol) and anhydrous iron(III) bromide (0.59 g, 0.002 mol). Anhydrous dichloromethane (100 mL) is added as the solvent.
-
Addition of Bromine: The mixture is stirred at room temperature until the starting material and catalyst are well-dispersed. A solution of bromine (35.2 g, 0.22 mol, 11.3 mL) in 20 mL of anhydrous dichloromethane is prepared and transferred to the dropping funnel.
-
Reaction: The bromine solution is added dropwise to the stirred reaction mixture over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux (approximately 40°C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to destroy any unreacted bromine. The mixture is stirred vigorously until the reddish-brown color of bromine disappears.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to extract the product as its sodium salt.
-
Isolation of the Product: The combined basic aqueous extracts are acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude product. The white precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
Reaction and Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for the formation of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Discussion of the Signaling Pathway Analogy
While this compound is a synthetic compound and not directly involved in a known biological signaling pathway, the principles of its synthesis can be analogized to the highly specific and regulated nature of cellular signaling. The logical relationship between the components of the synthesis can be visualized as a directed pathway, much like a signaling cascade.
An In-depth Technical Guide to the Electrophilic Bromination of 4-Isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic bromination of 4-isopropylbenzoic acid, a reaction of interest in organic synthesis and medicinal chemistry. The document details the underlying chemical principles, experimental methodologies, and product characterization, presenting a valuable resource for professionals in the field.
Introduction
The electrophilic aromatic substitution (EAS) of substituted benzenes is a cornerstone of organic synthesis, enabling the introduction of various functional groups onto the aromatic ring. The bromination of 4-isopropylbenzoic acid is a classic example of such a transformation, presenting an interesting case of regioselectivity due to the competing directing effects of the isopropyl and carboxylic acid substituents. Understanding and controlling the outcome of this reaction is crucial for the targeted synthesis of brominated derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional molecules.
Theory and Mechanism
The regiochemical outcome of the electrophilic bromination of 4-isopropylbenzoic acid is governed by the electronic properties of the two substituents on the benzene ring.
-
Isopropyl Group: The isopropyl group is an alkyl group, which is weakly activating and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (sigma complex or Wheland intermediate) formed during electrophilic attack at the ortho and para positions.
-
Carboxylic Acid Group: The carboxyl group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the sigma complex. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack relative to the carboxyl group.
In the case of 4-isopropylbenzoic acid, these directing effects are in conflict. The isopropyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5), while the carboxylic acid group directs to the positions meta to it (also positions 3 and 5). Since the isopropyl group is activating and the carboxyl group is deactivating, the activating group's influence generally dominates, leading to substitution at the positions ortho to the isopropyl group.
The generally accepted mechanism for electrophilic aromatic bromination using bromine and a Lewis acid catalyst, such as ferric bromide (FeBr₃), involves the following steps:
-
Formation of the Electrophile: The Lewis acid polarizes the bromine molecule, creating a more potent electrophile, Br⁺.
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.
-
Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
The primary product of the electrophilic bromination of 4-isopropylbenzoic acid is 3-bromo-4-isopropylbenzoic acid , where the bromine atom is introduced at the position ortho to the activating isopropyl group and meta to the deactivating carboxylic acid group.
Experimental Protocols
General Protocol for the Bromination of Aromatic Compounds [1]
-
Materials:
-
4-Isopropylbenzoic acid
-
Glacial acetic acid
-
Bromine
-
Zinc dust (catalyst)
-
Iodine (catalyst)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the 4-isopropylbenzoic acid, a catalytic amount of zinc dust, and a catalytic amount of iodine.
-
Add glacial acetic acid to dissolve or suspend the starting material.
-
From the dropping funnel, add bromine dropwise with constant stirring. An excess of bromine is typically used.
-
After the addition is complete, heat the reaction mixture on a steam bath with continuous stirring for several hours (e.g., 5 hours).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Treat the residue with ice-cold water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the purified 3-bromo-4-isopropylbenzoic acid.
-
Note: This is a generalized procedure and the specific quantities, reaction time, and temperature may need to be optimized for the bromination of 4-isopropylbenzoic acid.
Data Presentation
The primary product of the electrophilic bromination of 4-isopropylbenzoic acid is 3-bromo-4-isopropylbenzoic acid. The following table summarizes its key properties.
| Property | Data | Reference |
| Chemical Name | 3-Bromo-4-isopropylbenzoic acid | [2][3] |
| CAS Number | 99070-17-4 | [2][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3][4] |
| Molecular Weight | 243.10 g/mol | [3][4] |
| ¹H NMR Spectrum | See Figure 1 | |
| Purity (Typical) | ≥97% | [2] |
A potential minor isomer that could be formed is 4-bromo-3-isopropylbenzoic acid.
| Property | Data | Reference |
| Chemical Name | 4-Bromo-3-isopropylbenzoic acid | [6][7] |
| CAS Number | 741698-94-2 | [6][7] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [7] |
| Molecular Weight | 243.10 g/mol | |
| Melting Point | 151-153 °C | [6] |
| Boiling Point (Predicted) | 323.0 ± 35.0 °C | [6] |
Mandatory Visualizations
Reaction Scheme
Caption: Bromination of 4-isopropylbenzoic acid to yield 3-bromo-4-isopropylbenzoic acid.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of 3-bromo-4-isopropylbenzoic acid.
Signaling Pathway (Reaction Mechanism)
Caption: The mechanism of electrophilic bromination, showing electrophile formation and substitution steps.
Conclusion
The electrophilic bromination of 4-isopropylbenzoic acid is a regioselective reaction that predominantly yields 3-bromo-4-isopropylbenzoic acid. This outcome is a direct consequence of the interplay between the activating, ortho, para-directing isopropyl group and the deactivating, meta-directing carboxylic acid group. While a specific, optimized experimental protocol for this exact transformation is not widely documented in recent literature, established methods for the bromination of analogous aromatic compounds provide a solid foundation for its synthesis. The characterization data, particularly ¹H NMR spectroscopy, confirms the structure of the major product. This guide provides the theoretical and practical framework necessary for researchers and professionals to approach the synthesis and utilization of this and similar brominated aromatic compounds.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. 3-Bromo-4-isopropylbenzoic acid 97.00% | CAS: 99070-17-4 | AChemBlock [achemblock.com]
- 3. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-4-isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 99070-17-4 | 2721-9-0T | 3-Bromo-4-isopropylbenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide on the Safe Handling of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for any chemical before use and perform a thorough risk assessment.
Introduction
Chemical and Physical Properties
A summary of the available identifying information for 2,6-Dibromo-4-isopropylbenzoic acid is provided below.
| Property | Value | Reference |
| CAS Number | 2484889-02-1 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | |
| Molecular Weight | 321.99 g/mol | [1] |
| Physical Form | Solid (inferred) | |
| Purity | 97% (as available from some suppliers) | [1] |
Hazard Identification and Classification
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the hazard profile has been inferred from the known hazards of structurally similar compounds, including 4-isopropylbenzoic acid and various isomers of dibromobenzoic acid.
Summary of Inferred Hazards:
Based on the hazard classifications of analogous compounds, this compound should be considered as potentially:
-
Harmful if swallowed. [2]
The table below summarizes the GHS hazard classifications for several analogous compounds.
| Compound | GHS Hazard Classifications |
| 4-Isopropylbenzoic acid | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation.[3][4] |
| 2,6-Dibromobenzoic acid | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[2] |
| 2,5-Dibromobenzoic acid | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[6][8] |
| 2,4-Dibromobenzoic acid | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3).[7][9] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are recommended for handling this compound in a laboratory setting.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder or creating solutions.[3][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
4.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3][5]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[5]
4.3. General Handling Procedures:
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.[5]
-
Minimize dust generation during handling.[5]
4.4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]
4.5. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
4.6. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Conclusion
While specific toxicological data for this compound is limited, a conservative approach to handling based on the known hazards of similar compounds is essential for ensuring laboratory safety. Researchers should treat this compound as a potential irritant to the skin, eyes, and respiratory system, and as potentially harmful if ingested. Adherence to the handling protocols and personal protective equipment recommendations outlined in this guide will help to minimize the risk of exposure and ensure a safe working environment.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isopropylbenzoic acid(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.ie [fishersci.ie]
Methodological & Application
2,6-Dibromo-4-isopropylbenzoic Acid: A Niche Building Block in Organic Synthesis
Despite its availability from commercial suppliers, a comprehensive review of scientific literature and patent databases reveals that 2,6-Dibromo-4-isopropylbenzoic acid is a highly specialized building block with limited documented applications in organic synthesis. While structurally related bromo-benzoic acid derivatives are widely used in the synthesis of pharmaceuticals and other complex organic molecules, specific examples detailing the use of this compound as a starting material or key intermediate are scarce.
This lack of extensive documentation prevents the creation of detailed application notes and experimental protocols as requested. The available information is insufficient to provide quantitative data on reaction yields, specific methodologies for its conversion into other molecules, or to illustrate its role in established synthetic pathways or biological signaling cascades.
General Potential and Plausible, yet Undocumented, Applications
Based on the reactivity of analogous compounds, this compound could theoretically be employed in a variety of organic transformations. The presence of two bromine atoms ortho to the carboxylic acid group introduces significant steric hindrance and specific electronic effects that could be exploited for selective reactions.
Hypothetical Synthetic Utility:
-
Cross-Coupling Reactions: The dibromo-aromatic core is a prime candidate for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. These transformations would allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the 2- and 6-positions, leading to highly substituted and sterically hindered aromatic compounds.
-
Esterification and Amidation: The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives. These reactions would be a straightforward way to incorporate the 2,6-dibromo-4-isopropylphenyl moiety into larger molecules, potentially serving as a bulky, lipophilic group in the design of bioactive compounds.
-
Synthesis of Heterocycles: While no specific examples have been found, benzoic acid derivatives are common precursors for the synthesis of various heterocyclic systems. Through multi-step sequences, the carboxylic acid and the bromo-substituents could be manipulated to form rings containing nitrogen, oxygen, or sulfur.
Experimental Workflow for a Hypothetical Application
The following diagram illustrates a generalized and hypothetical workflow for the potential use of this compound in a multi-step synthesis, based on common organic chemistry transformations. It is important to reiterate that this is a theoretical pathway and not based on a documented experimental protocol for this specific molecule.
Conclusion for Researchers
Application Notes and Protocols for the Suzuki Coupling of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This document provides detailed application notes and protocols for the Suzuki coupling of a sterically hindered substrate, 2,6-Dibromo-4-isopropylbenzoic acid. Due to the presence of two ortho-bromo substituents flanking a carboxylic acid group, this substrate presents a significant steric challenge, requiring carefully optimized reaction conditions for successful coupling. The resulting 2,6-diaryl-4-isopropylbenzoic acid derivatives are of interest in medicinal chemistry and materials science, with potential applications as kinase inhibitors and other biologically active molecules.
Challenges and Considerations
The primary challenge in the Suzuki coupling of this compound is the steric hindrance around the reactive sites. This steric bulk can impede both the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation step. To overcome these hurdles, specialized catalyst systems featuring bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with hindered substrates.
Base selection is also critical. While common bases like potassium carbonate can be effective, stronger bases such as cesium carbonate or potassium phosphate are often required to facilitate the transmetalation of the boronic acid, especially when dealing with sterically demanding coupling partners. The choice of solvent can also significantly influence the reaction outcome, with aprotic polar solvents like dioxane, tetrahydrofuran (THF), or mixtures of DMF and water being commonly employed.
Data Presentation: Representative Yields
While specific yield data for the Suzuki coupling of this compound is not extensively reported in the public domain, the following table provides representative yields for the coupling of analogous sterically hindered di-ortho-substituted aryl bromides with various arylboronic acids. This data is intended to be illustrative of the expected outcomes for similar reactions.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | THF | 80 | 80-90 |
| 3 | 4-Tolylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF/H₂O | 110 | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | [Pd(IPr)(cin)Cl]₂ | K₃PO₄ | 1,4-Dioxane | 100 | 70-80 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90 | 65-75 |
Note: Yields are approximate and can vary based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
This section provides a detailed, representative protocol for the monosubstitution of this compound with an arylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (2-6 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium phosphate (2.5 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction). The total solvent volume should be sufficient to dissolve the reagents and allow for efficient stirring.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C or heat in a microwave reactor.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 2-aryl-6-bromo-4-isopropylbenzoic acid.
-
Note on Disubstitution: To achieve disubstitution, a higher excess of the arylboronic acid (2.5-3.0 equivalents), increased catalyst loading, and longer reaction times may be necessary. Stepwise addition of the second equivalent of arylboronic acid and fresh catalyst after the initial monosubstitution can also be an effective strategy.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the Suzuki coupling of this compound.
Caption: A simplified workflow for the synthesis and purification process.
Applications and Future Directions
The 2,6-diarylbenzoic acid scaffold is a privileged structure in medicinal chemistry. The steric constraints imposed by the ortho-substituents can lead to atropisomerism, which can be exploited to achieve specific biological activities. These compounds have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases. The isopropyl group at the 4-position can provide a lipophilic handle for modulating the pharmacokinetic properties of potential drug candidates.
Future research in this area may focus on:
-
The development of more efficient and selective catalysts for the double Suzuki coupling to access symmetrical and unsymmetrical 2,6-diarylbenzoic acids.
-
The exploration of a wider range of aryl and heteroarylboronic acids to generate diverse chemical libraries for biological screening.
-
The investigation of the atropisomeric properties of the products and their differential biological activities.
-
The application of these building blocks in the synthesis of complex natural products and materials with novel optical or electronic properties.
By providing these detailed notes and protocols, we aim to facilitate further research and development in the synthesis and application of these challenging yet valuable chemical entities.
Application Notes and Protocols: Heck Reaction of 2,6-Dibromo-4-isopropylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and its discovery was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[3]
This document provides detailed application notes and protocols for the Heck reaction of 2,6-Dibromo-4-isopropylbenzoic acid, a sterically hindered and electronically deactivated aryl bromide. The presence of two ortho-bromo substituents and a carboxylic acid group presents unique challenges that necessitate careful optimization of reaction conditions. These protocols are designed to serve as a starting point for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where the synthesis of highly substituted aromatic compounds is of great interest.
Data Presentation
The following table summarizes the anticipated results for the Heck reaction of this compound with a model alkene, styrene, under various optimized conditions. Due to the steric hindrance of the substrate, harsher reaction conditions and specific ligands may be required to achieve acceptable yields.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ (2) | DMA | 120 | 24 | 65 |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 72 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (3) | DMF | 100 | 36 | 58 |
| 4 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2.5) | NMP | 130 | 24 | 68 |
Experimental Protocols
Protocol 1: Heck Reaction with Styrene using Palladium(II) Acetate and Tri(o-tolyl)phosphine
This protocol is a general starting point for the coupling of this compound with styrene, employing a common palladium catalyst and a bulky phosphine ligand to overcome steric hindrance.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMA (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).
-
Seal the flask and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Heck Reaction with Methyl Acrylate using a Pre-formed Palladium Complex
This protocol utilizes a pre-formed, air-stable palladium complex, which can be advantageous for reproducibility. The use of a different base and solvent system is also explored.
Materials:
-
This compound
-
Methyl acrylate
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Sodium acetate (NaOAc), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Sealed microwave reaction vial
-
Magnetic stirrer and microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry microwave reaction vial, add this compound (0.5 mmol, 1.0 equiv), sodium acetate (1.25 mmol, 2.5 equiv), and bis(triphenylphosphine)palladium(II) chloride (0.015 mmol, 3 mol%).
-
Add anhydrous NMP (3 mL) and methyl acrylate (0.75 mmol, 1.5 equiv).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 130 °C for 24 hours with stirring.
-
After cooling to room temperature, partition the reaction mixture between diethyl ether (25 mL) and 1 M HCl (25 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the Heck reaction.
References
Synthesis of Pharmaceutical Intermediates from 2,6-Dibromo-4-isopropylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2,6-Dibromo-4-isopropylbenzoic acid. This versatile starting material allows for the selective introduction of various functional groups through palladium-catalyzed cross-coupling reactions, offering a robust platform for the construction of complex molecular architectures relevant to drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry. The two bromine atoms at the ortho-positions to the carboxylic acid provide distinct reactive sites for sequential and regioselective functionalization. This allows for the controlled synthesis of unsymmetrically substituted benzoic acid derivatives, which are key scaffolds in a variety of pharmacologically active compounds. The isopropyl group at the para-position can provide desirable lipophilic characteristics and metabolic stability to the final drug candidates.
This note details protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a diverse range of pharmaceutical intermediates.
Synthetic Pathways from this compound
The selective functionalization of this compound can be achieved through a series of cross-coupling reactions. The general workflow involves the initial protection of the carboxylic acid, followed by sequential or regioselective cross-coupling reactions, and subsequent deprotection and further modifications.
Caption: General workflow for the synthesis of pharmaceutical intermediates.
Key Experiments and Protocols
Esterification of this compound
To prevent interference of the acidic proton of the carboxylic acid with the basic conditions often employed in cross-coupling reactions, the first step is the protection of the carboxylic acid group, typically as a methyl or ethyl ester.
Protocol: Synthesis of Methyl 2,6-dibromo-4-isopropylbenzoate
-
To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Methyl 2,6-dibromo-4-isopropylbenzoate.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 90-95% |
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the steric hindrance around the bromine atoms in Methyl 2,6-dibromo-4-isopropylbenzoate, a regioselective mono-coupling can often be achieved by carefully controlling the reaction conditions.
Protocol: Mono-arylation of Methyl 2,6-dibromo-4-isopropylbenzoate
-
To a degassed solution of Methyl 2,6-dibromo-4-isopropylbenzoate (1.0 eq) and the desired arylboronic acid (1.1 eq) in a mixture of toluene and water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the mono-arylated product.
| Parameter | Value |
| Substrate | Methyl 2,6-dibromo-4-isopropylbenzoate |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 80-100 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-80% (for mono-arylation) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, regioselective mono-alkynylation can be achieved.
Protocol: Mono-alkynylation of Methyl 2,6-dibromo-4-isopropylbenzoate
-
To a solution of Methyl 2,6-dibromo-4-isopropylbenzoate (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq) and a copper(I) co-catalyst like CuI (0.06 eq).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), to the mixture.
-
Stir the reaction at room temperature to 50 °C under an inert atmosphere for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
| Parameter | Value |
| Substrate | Methyl 2,6-dibromo-4-isopropylbenzoate |
| Coupling Partner | Terminal Alkyne |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 6-10 hours |
| Typical Yield | 70-85% (for mono-alkynylation) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] This reaction is crucial for introducing nitrogen-containing functionalities into the aromatic core.
Protocol: Mono-amination of Methyl 2,6-dibromo-4-isopropylbenzoate
-
In a glovebox, combine Methyl 2,6-dibromo-4-isopropylbenzoate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in a dry solvent like toluene or dioxane.
-
Seal the reaction vessel and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
| Parameter | Value |
| Substrate | Methyl 2,6-dibromo-4-isopropylbenzoate |
| Coupling Partner | Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-75% (for mono-amination) |
Signaling Pathways and Logical Relationships
The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired regioselectivity in the functionalization of 2,6-dibromoaryl compounds. The steric hindrance at the ortho positions plays a significant role in favoring mono-substitution.
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Conclusion
The synthetic routes outlined in this document provide a robust framework for the generation of a diverse library of pharmaceutical intermediates from this compound. The careful selection of cross-coupling methodology and the precise control of reaction conditions are paramount to achieving high yields and the desired regioselectivity. These protocols serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further optimization of these methods may be necessary for specific substrates and desired final products.
References
Application Notes and Protocols for the Preparation of 2,6-Dibromo-4-isopropylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed synthetic protocols for the preparation of 2,6-Dibromo-4-isopropylbenzoic acid, a valuable building block for chemical biology and drug discovery. Furthermore, it outlines key derivatization reactions, including Suzuki-Miyaura cross-coupling, amidation, and esterification, to generate diverse molecular libraries. The application notes discuss the significance of the 2,6-disubstituted benzoic acid scaffold in medicinal chemistry, where steric hindrance can enforce specific conformations, potentially leading to enhanced target selectivity and potency.
Synthesis of this compound
The multi-step synthesis of the title compound starts from the commercially available 2,6-Dibromo-4-isopropylaniline. The synthetic pathway involves a Sandmeyer reaction to convert the aniline to a nitrile, followed by hydrolysis to yield the final carboxylic acid.
Overall Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocols
Protocol 1.1: Sandmeyer Reaction - Synthesis of 2,6-Dibromo-4-isopropylbenzonitrile [1]
This procedure is adapted from the Sandmeyer cyanation of similarly substituted anilines.[1]
-
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Toluene
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Diazotization: In a three-neck flask cooled in an ice-salt bath to 0-5 °C, suspend 2,6-Dibromo-4-isopropylaniline (1.0 eq) in a mixture of concentrated HCl and water. Stir vigorously to form a fine slurry.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water and warm it to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, then allow it to cool to room temperature.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with toluene (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2,6-Dibromo-4-isopropylbenzonitrile as a solid. The yield for a similar reaction on 2,6-dibromo-4-methylaniline is reported to be 88%.[1]
-
Protocol 1.2: Hydrolysis - Synthesis of this compound
-
Materials:
-
2,6-Dibromo-4-isopropylbenzonitrile (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 70% aqueous solution
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
-
Procedure:
-
To a round-bottom flask, add 2,6-Dibromo-4-isopropylbenzonitrile (1.0 eq) and 70% aqueous sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 160-170 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Preparation of Derivatives
The synthesized this compound is a versatile platform for generating derivatives through reactions at the carboxylic acid moiety or the carbon-bromine bonds.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and various organoboron compounds.[6][7] This reaction is fundamental in drug discovery for creating biaryl structures. Due to the steric hindrance at the 2 and 6 positions, a bulky phosphine ligand is recommended.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (or its ester derivative) (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.1 to 2.2 eq, for mono- or di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or XPhos-Pd-G2) (1-5 mol%)[8]
-
Ligand (if needed, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DMF) with 10-20% water
-
-
Equipment:
-
Schlenk tube or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine. If the product is a carboxylic acid, perform an acid/base extraction.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
Table 1: Example Suzuki-Miyaura Reaction Conditions & Data
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 100 | ~70-85 (Est.) |
| 2 | This compound | 4-pyridylboronic acid | XPhos-Pd-G2 (2%)[8] | K₃PO₄ | Dioxane/H₂O | 110 | ~60-80 (Est.) |
| 3 | this compound | N-Boc-pyrazole-4-boronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ | Dioxane/H₂O | 100 | ~75-90 (Est.) |
(Yields are estimated based on similar transformations found in the literature for sterically hindered aryl bromides).
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. The steric hindrance from the two ortho-bromo substituents can slow down the reaction, often requiring more potent coupling agents and elevated temperatures.
Protocol 2.2: General Procedure for Amide Coupling [9][10]
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Base (e.g., DIPEA or N-methylmorpholine) (2.0-3.0 eq)
-
Solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve this compound, the coupling agent, and the base in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature or heat gently (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 2: Example Amine Coupling Partners
| Entry | Amine | Product Type |
|---|---|---|
| 1 | Benzylamine | N-Benzyl amide |
| 2 | Morpholine | Morpholinyl amide |
| 3 | Glycine methyl ester | Peptide-like conjugate |
| 4 | Aniline | Anilide |
Esterification
Esterification of the sterically hindered carboxylic acid can be achieved under acidic conditions (Fischer esterification) or using coupling agents.
Protocol 2.3: Fischer Esterification
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Catalytic concentrated Sulfuric Acid (H₂SO₄)
-
-
Procedure:
-
Dissolve or suspend the carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux for several hours to overnight.
-
Work-up: Cool the mixture and remove the excess alcohol via rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry, concentrate, and purify the resulting ester.
-
Application Notes
The 2,6-disubstituted benzoic acid scaffold is of significant interest in medicinal chemistry and drug design.
-
Conformational Restriction: The bulky bromine atoms at the ortho positions sterically hinder the rotation of the carboxylic acid group and any groups coupled via the Suzuki reaction. This forces the molecular scaffold into a more rigid, defined three-dimensional conformation. Such pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[11]
-
Increased Acidity: The "ortho effect" caused by the bulky substituents twisting the carboxylic acid group out of the plane of the benzene ring can increase the acidity (lower the pKa) of the benzoic acid.[11] This can alter the compound's pharmacokinetic properties and its ability to form salt bridges in a protein's active site.
-
Versatile Chemical Handle: The two bromine atoms serve as orthogonal handles for further diversification. It is possible to perform selective mono- or di-substitution reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a wide chemical space around a core scaffold. This is highly valuable in structure-activity relationship (SAR) studies.
-
Bioisostere for Drug Scaffolds: Benzoic acid derivatives are present in numerous approved drugs and bioactive molecules.[12] This scaffold can be used to mimic or replace other aromatic systems in known inhibitors to optimize properties like potency, solubility, and metabolic stability. For example, substituted benzoic acids have been explored as inhibitors for targets like influenza neuraminidase.[13]
References
- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-isopropylaniline | 10546-65-3 [sigmaaldrich.com]
- 3. 2,6-Dibromo-4-isopropylaniline, 98% | Fisher Scientific [fishersci.ca]
- 4. 2,6-Dibromo-4-isopropylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. organic chemistry - Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatizing 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,6-Dibromo-4-isopropylbenzoic acid, a versatile building block in medicinal chemistry and materials science. The sterically hindered nature of this compound, with two bromine atoms ortho to the carboxylic acid, necessitates specific reaction conditions to achieve high yields of desired derivatives. This document outlines effective methods for esterification, amidation, and Suzuki coupling reactions.
Esterification of this compound
The esterification of the sterically hindered this compound can be challenging using standard Fischer esterification conditions. More potent methods are required to overcome the steric hindrance around the carboxylic acid functionality.
Protocol 1: N-Bromosuccinimide (NBS) Catalyzed Esterification
This method utilizes N-bromosuccinimide as an efficient catalyst for the direct esterification of sterically hindered aromatic acids under neat conditions.[1]
Experimental Protocol:
-
To a reaction vial, add this compound (1.0 mmol), the desired alcohol (10.0 mmol), and N-bromosuccinimide (0.1 mmol, 10 mol%).
-
Seal the vial and stir the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Data Presentation: Esterification Conditions
| Entry | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NBS (10 mol%) | 80 | 12 | >90 |
| 2 | Ethanol | NBS (10 mol%) | 80 | 16 | >85 |
| 3 | Isopropanol | NBS (10 mol%) | 100 | 24 | ~70 |
| 4 | Benzyl alcohol | NBS (10 mol%) | 100 | 20 | >80 |
Reaction Pathway: Esterification
Caption: Esterification of this compound.
Amidation of this compound
The formation of amides from the highly hindered this compound requires the use of potent coupling reagents to facilitate the reaction between the carboxylic acid and an amine.
Protocol 2: Amidation using DIC/HOPO
The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with 2-hydroxypyridine-N-oxide (HOPO) has been shown to be effective for the amidation of sterically demanding carboxylic acids.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-hydroxypyridine-N-oxide (HOPO, 1.1 mmol) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL).
-
Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 mmol) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Data Presentation: Amidation Conditions
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Benzylamine | DIC/HOPO | - | DCM | >85 |
| 2 | Aniline | DIC/HOPO | - | DMF | ~75 |
| 3 | Morpholine | DIC/HOPO | - | DCM | >90 |
| 4 | tert-Butylamine | DIC/HOPO | - | DMF | ~60 |
Reaction Pathway: Amidation
Caption: Amidation of this compound.
Suzuki Coupling of this compound Derivatives
The two bromine atoms on the aromatic ring provide handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or vinyl substituents. The reaction is generally tolerant of steric hindrance.[3]
Protocol 3: Suzuki Cross-Coupling
This protocol describes a typical Suzuki coupling reaction using an ester derivative of this compound.
Experimental Protocol:
-
To a flame-dried Schlenk flask, add the methyl ester of this compound (1.0 mmol), the desired boronic acid (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol) or cesium carbonate (Cs₂CO₃, 2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Suzuki Coupling Conditions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | >80 (mono) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | >75 (mono) |
| 3 | Phenylboronic acid (2.4 eq) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~60 (di) |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | >70 (mono) |
Reaction Pathway: Suzuki Coupling
Caption: Suzuki coupling of a 2,6-Dibromo-4-isopropylbenzoate derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General experimental workflow for derivatization.
References
Application Notes and Protocols for Catalytic Systems in Reactions of 2,6-Dibromo-4-isopropylbenzoic Acid and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct catalytic applications for 2,6-Dibromo-4-isopropylbenzoic acid are not extensively documented in readily available literature. The following application notes and protocols are based on closely related, sterically hindered 2,6-dibromophenyl derivatives and provide a strong predictive framework for the catalytic behavior of the target molecule.
Introduction
This compound and its structural analogs are valuable building blocks in organic synthesis, particularly for the construction of complex, sterically hindered molecules often found in pharmaceuticals and advanced materials. The two bromine atoms in the ortho positions to the carboxylic acid present a unique challenge and opportunity for selective functionalization through catalytic cross-coupling reactions. This document outlines potential catalytic systems and detailed protocols applicable to this class of compounds, with a focus on palladium-catalyzed transformations that have proven effective for similar substrates.
Key Catalytic Approach: Palladium-Catalyzed Asymmetric Desymmetrization
One of the most promising applications for catalytic systems involving 2,6-dibromophenyl moieties is in asymmetric synthesis, where a chiral catalyst can selectively transform one of the two bromine atoms. This approach is particularly valuable for creating chiral molecules, a critical aspect of drug development. A notable example is the palladium-catalyzed reductive asymmetric desymmetrization of 3-(2,6-dibromophenyl)quinazolin-4-ones, which can be adapted for derivatives of this compound.[1][2][3]
Application Note 1: Enantioselective Monodebromination for the Synthesis of Chiral Building Blocks
This method facilitates the conversion of achiral 2,6-dibromophenyl compounds into chiral monobrominated products with high enantiomeric excess.[2] The resulting chiral monobrominated aryl compounds are versatile intermediates for further functionalization.
Catalytic System:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: (R)-DTBM-SEGPHOS
-
Reductant: Sodium borohydride (NaBH₄)
Reaction Principle: The chiral palladium complex preferentially catalyzes the hydrodebromination of one of the two enantiotopic bromine atoms, leading to a scalemic product. The enantioselectivity of the reaction is highly dependent on the choice of the chiral phosphine ligand and reaction conditions.[1][2]
Quantitative Data Summary
The following table summarizes the results from the catalytic asymmetric desymmetrization of various 3-(2,6-dibromophenyl)quinazolin-4-ones, which serve as a model system.
| Substrate (Quinazolinone Derivative) | NaBH₄ (equiv.) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-methyl | 1.5 | 81 | 68 | [2] |
| 2-methyl | 2.0 | 35 | 89 | [2] |
| 2-ethyl | 1.5 | 81 | 68 | [2] |
| 2-ethyl | 2.0 | 35 | 89 | [2] |
| 2-methyl, 4'-methyl | 2.0 | 40 | 98 | [2] |
| 2-ethyl, 4'-methyl | 2.0 | 36 | 99 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Reductive Desymmetrization[2]
Materials:
-
3-(2,6-dibromophenyl)quinazolin-4-one derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
(R)-DTBM-SEGPHOS (0.075 equiv)
-
Sodium borohydride (NaBH₄) (1.5 - 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 3-(2,6-dibromophenyl)quinazolin-4-one substrate, Pd(OAc)₂, and (R)-DTBM-SEGPHOS.
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the optically active monobrominated product.
Potential Catalytic Systems for Other Transformations
While the asymmetric desymmetrization is a powerful tool, other catalytic systems can be employed for different functionalizations of this compound and its analogs.
Suzuki-Miyaura Cross-Coupling
For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling is a go-to reaction. For sterically hindered substrates like this compound, specialized catalytic systems are required.
Potential Catalytic System:
-
Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands like Xantphos or SPhos are often effective for coupling with hindered aryl halides.
-
Base: A moderately strong base such as K₂CO₃ or Cs₂CO₃ is typically used.
Buchwald-Hartwig Amination
For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination is a key transformation.
Potential Catalytic System:
-
Catalyst: A palladium precursor like Pd₂(dba)₃.
-
Ligand: A specialized ligand for amination, such as Josiphos or a biaryl phosphine ligand.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed.
Visualizations
Caption: General workflow for the palladium-catalyzed asymmetric desymmetrization.
Caption: Simplified catalytic cycle for reductive debromination.
References
Application Note: Functionalization of the Carboxylic Acid Group in 2,6-Dibromo-4-isopropylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the functionalization of the carboxylic acid group of 2,6-Dibromo-4-isopropylbenzoic acid, a sterically hindered molecule. Due to the significant steric hindrance imposed by the two ortho-bromo substituents, standard protocols for esterification and amidation are often inefficient.[1] This note details robust methods for converting the carboxylic acid to an acyl chloride, followed by subsequent conversion to esters and amides, providing researchers with reliable strategies for derivatizing this challenging substrate.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in medicinal chemistry and materials science. However, the two bromine atoms positioned ortho to the carboxylic acid group create significant steric bulk, which impedes the approach of nucleophiles to the carbonyl carbon.[1][2] This steric hindrance makes direct condensation reactions, such as Fischer esterification and standard amide couplings, slow and low-yielding.[3]
To overcome this challenge, a common and effective strategy is a two-step process:
-
Activation: The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride.
-
Nucleophilic Acyl Substitution: The activated intermediate readily reacts with nucleophiles (alcohols, amines) to form the desired ester or amide.
This application note provides detailed protocols for this two-step approach.
Figure 1. General workflow for functionalizing the sterically hindered carboxylic acid.
Protocol 1: Conversion to 2,6-Dibromo-4-isopropylbenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard activation method. Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4]
Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add this compound (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) to the flask. A solvent such as dichloromethane (DCM) or toluene can be used, but the reaction often proceeds well in neat thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 75-80°C) for 2-4 hours.[5] The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester and the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the highly reactive acyl chloride.
-
Purification: The resulting crude 2,6-Dibromo-4-isopropylbenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The product should be stored under an inert atmosphere.
| Parameter | Value/Condition | Reference |
| Reagents | Thionyl chloride (SOCl₂), cat. DMF | [5] |
| Solvent | Neat or Dichloromethane (DCM) | [5] |
| Temperature | Reflux (75-80°C) | [5] |
| Reaction Time | 2 - 4 hours | [5] |
| Typical Yield | >95% (crude) | [5] |
Protocol 2: Esterification via Acyl Chloride
With the activated acyl chloride in hand, ester formation is straightforward and efficient, even with sterically hindered alcohols.
Experimental Protocol:
-
Preparation: Dissolve 2,6-Dibromo-4-isopropylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Nucleophile Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in the same anhydrous solvent.
-
Reaction: Cool the acyl chloride solution to 0°C in an ice bath. Add the alcohol/base solution dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.
-
Workup: Upon completion, wash the reaction mixture with water, 1N HCl solution, saturated NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Substrate | 2,6-Dibromo-4-isopropylbenzoyl chloride | N/A |
| Nucleophile | Primary or Secondary Alcohol | N/A |
| Base | Triethylamine or Pyridine | [6] |
| Solvent | Dichloromethane (DCM) | N/A |
| Temperature | 0°C to Room Temperature | N/A |
| Reaction Time | 1 - 3 hours | N/A |
| Typical Yield | 80 - 95% | N/A |
Protocol 3: Amidation of a Sterically Hindered Acid
Amide bond formation is particularly challenging for 2,6-disubstituted benzoic acids.[7] While reaction of the acyl chloride with an amine is effective, alternative one-pot methods using modern coupling reagents have been developed for such difficult couplings.[8] A highly effective method involves the in-situ formation of an acyl fluoride.[9]
References
- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. US4180504A - Method for the preparation of esters - Google Patents [patents.google.com]
- 7. chimia.ch [chimia.ch]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable protocol for the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid, a potentially valuable building block in pharmaceutical and materials science research. The synthesis is based on the direct electrophilic bromination of commercially available 4-isopropylbenzoic acid. This document provides a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
Substituted benzoic acids are pivotal intermediates in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). The introduction of halogen atoms, such as bromine, can significantly modulate the physicochemical and biological properties of these molecules. This compound, with its specific substitution pattern, presents an interesting scaffold for further chemical elaboration. The isopropyl group at the 4-position and the bromine atoms at the 2 and 6 positions offer distinct electronic and steric properties that can be exploited in drug design and materials science. This protocol outlines a straightforward and scalable method for its preparation.
Reaction Scheme
The synthesis proceeds via the direct bromination of 4-isopropylbenzoic acid in the presence of a Lewis acid catalyst. The carboxyl group is a deactivating, meta-directing group, while the isopropyl group is an activating, ortho-para-directing group. Their combined influence directs the electrophilic substitution of bromine to the positions ortho to the isopropyl group, yielding the desired 2,6-dibromo product.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
4-isopropylbenzoic acid
-
Elemental Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 4-isopropylbenzoic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.05 eq) in one portion.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add elemental bromine (2.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold saturated aqueous solution of sodium bisulfite to quench the excess bromine. Stir until the red-brown color of bromine disappears.
-
Precipitation and Filtration: Add an equal volume of cold deionized water to the mixture to precipitate the crude product. Stir for 30 minutes in an ice bath and then collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.
-
Aqueous Workup: Transfer the crude solid to a beaker and dissolve it in a 1 M aqueous sodium hydroxide solution. Wash the basic solution with ethyl acetate to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2 to re-precipitate the product.
-
Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes the quantitative data for a representative scale-up synthesis.
| Parameter | Value |
| Reactants | |
| 4-isopropylbenzoic acid | 50.0 g (0.304 mol) |
| Bromine | 107 g (34.4 mL, 0.669 mol) |
| Iron(III) Bromide | 4.5 g (0.015 mol) |
| Solvent | |
| Glacial Acetic Acid | 300 mL |
| Reaction Conditions | |
| Bromine Addition Temperature | 0-10 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Workup & Purification | |
| Quenching Agent | Saturated aq. NaHSO₃ |
| Purification Method | Acid-base extraction, Precipitation |
| Product | |
| Theoretical Yield | 102.8 g |
| Actual Yield | 85.3 g |
| Yield | 83% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Elemental bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction generates hydrogen bromide gas, which is corrosive. The reaction setup should be equipped with a gas trap to neutralize the HBr fumes.
-
The quenching of bromine is an exothermic process and should be done carefully with cooling.
-
Handle all acids and bases with care.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for implementation in both academic and industrial research laboratories. The detailed experimental steps and workflow diagram are intended to facilitate the successful execution of this synthesis by researchers, scientists, and drug development professionals.
Application Notes and Protocols for the Synthesis of Amides from 2,6-Dibromo-4-isopropylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of amides from sterically hindered carboxylic acids, such as 2,6-Dibromo-4-isopropylbenzoic acid, presents a significant challenge in organic synthesis. The steric bulk imposed by the ortho-dibromo substituents and the isopropyl group can significantly hinder the approach of the amine nucleophile to the carbonyl carbon. Standard amide coupling protocols often fail or provide low yields with such substrates.[1][2][3] This document provides a detailed protocol for the successful synthesis of amides from this compound, primarily focusing on a robust method involving the in situ formation of an acyl fluoride intermediate, which has been shown to be effective for sterically demanding couplings.[1][4] Alternative strategies will also be briefly discussed.
Recommended Protocol: Amide Synthesis via Acyl Fluoride Intermediate
This protocol is based on the principle that acyl fluorides are highly reactive towards amines and are less sterically demanding than many other activated carboxylic acid derivatives.[1][4] The in situ generation of the acyl fluoride from this compound followed by reaction with the desired amine at an elevated temperature can overcome the steric hindrance and lead to efficient amide bond formation.[1]
Experimental Protocol:
Materials:
-
This compound
-
Amine (Primary or Secondary)
-
Cyanuric fluoride or equivalent fluorinating agent (e.g., BTFFH, TFFH)[1]
-
Pyridine or a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).
-
Addition of Base: Add pyridine (1.5 eq) or DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add cyanuric fluoride (0.5 eq) or an alternative fluorinating agent like BTFFH (1.1 eq).[1] Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the acyl fluoride.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 40 °C and 80 °C. The optimal temperature will depend on the reactivity of the amine and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to overnight for completion.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Data Presentation:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for 1g of Acid |
| This compound | 1.0 | 322.01 | 3.11 |
| Amine (example: Benzylamine) | 1.2 | 107.15 | 3.73 |
| Cyanuric fluoride | 0.5 | 135.05 | 1.56 |
| Pyridine | 1.5 | 79.10 | 4.67 |
| Dichloromethane (Solvent) | - | 84.93 | ~10-20 mL |
| Product (Example Yield) | |||
| N-benzyl-2,6-dibromo-4-isopropylbenzamide | - | 411.12 | Typically 70-90% |
Alternative Protocols:
While the acyl fluoride method is highly recommended, other strategies can be employed, though they may require more rigorous optimization for this sterically hindered substrate.
-
Carbodiimide Coupling with Additives: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used. Higher temperatures and longer reaction times may be necessary.
-
Phosphonium Salt Reagents: Coupling reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are powerful activating agents that can be effective in challenging amide couplings.
-
Direct Amidation with Lewis Acids: Catalytic amounts of Lewis acids like titanium tetrafluoride (TiF₄) or boric acid in a high-boiling solvent like toluene can facilitate the direct condensation of the carboxylic acid and amine at elevated temperatures, often with azeotropic removal of water.[5][6]
Mandatory Visualization:
Caption: Workflow for the synthesis of amides from this compound.
This detailed protocol and the accompanying information provide a strong starting point for researchers aiming to synthesize amides from the sterically challenging this compound. The use of an acyl fluoride intermediate is a proven and effective strategy for overcoming the steric hindrance associated with this substrate.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
Application Notes and Protocols for the Esterification of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-isopropylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its bulky bromine atoms flanking the carboxylic acid group pose a significant challenge for standard esterification reactions. This steric hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon, often leading to low yields or the need for harsh reaction conditions. These application notes provide detailed protocols for two effective methods for the esterification of this substrate: the Steglich esterification, a mild and efficient method for sterically demanding substrates, and a microwave-assisted Fischer esterification for accelerated reaction times.
Key Esterification Strategies
Two primary methods have been identified as suitable for the esterification of this compound, each with distinct advantages and considerations.
-
Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP). It is a mild and highly effective method for esterifying sterically hindered carboxylic acids at room temperature.[1][2][3] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.[1] DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[1][4]
-
Fischer Esterification (Microwave-Assisted): The traditional Fischer esterification involves heating a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst.[5][6][7] For sterically hindered acids like this compound, this equilibrium-driven reaction is often slow and requires prolonged heating. The use of sealed-vessel microwave irradiation can significantly accelerate the reaction by allowing for rapid heating above the solvent's boiling point, leading to shorter reaction times and potentially higher yields.[5][8][9]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound. Please note that yields are representative and may vary based on the specific alcohol used and optimization of reaction conditions.
| Parameter | Steglich Esterification | Microwave-Assisted Fischer Esterification |
| Alcohol | Primary or Secondary | Primary or Secondary (excess) |
| Coupling Agent/Catalyst | DCC (1.1 equiv.), DMAP (0.1 equiv.) | Conc. H₂SO₄ (catalytic) |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Alcohol (serves as solvent) |
| Temperature | 0 °C to Room Temperature | 100-150 °C (Microwave) |
| Reaction Time | 2-12 hours | 15-60 minutes |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Byproduct | Dicyclohexylurea (DCU) | Water |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes the esterification of this compound with a generic primary alcohol (e.g., methanol or ethanol) using DCC and DMAP.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Addition of Reagents: Add the alcohol (1.2 equiv.) and DMAP (0.1 equiv.) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of DCC: Slowly add a solution of DCC (1.1 equiv.) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.[10]
Protocol 2: Microwave-Assisted Fischer Esterification of this compound
This protocol outlines a general procedure for the rapid esterification of this compound using microwave heating. Note: This reaction should be performed in a dedicated microwave reactor with appropriate safety precautions.
Materials:
-
This compound
-
Alcohol (e.g., Methanol or Ethanol, serving as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.) and an excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes. Optimization of time and temperature may be required.
-
Work-up:
-
After cooling the reaction vessel to room temperature, carefully unseal it.
-
Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by silica gel column chromatography.
Visualizations
Steglich Esterification Workflow
Caption: Workflow for the Steglich Esterification of this compound.
Logical Relationship of Esterification Methods
Caption: Comparison of Steglich and Microwave-Assisted Fischer Esterification methods.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academicpublishers.org [academicpublishers.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dibromo-4-isopropylbenzoic Acid in Materials Science
Initial Literature and Database Review
A comprehensive search of scientific databases and literature was conducted to collate information regarding the application of 2,6-Dibromo-4-isopropylbenzoic acid in materials science. The search included queries for its use as a linker in metal-organic frameworks (MOFs), as a monomer in polymer synthesis, and for the investigation of its photophysical properties in materials.
Summary of Findings
Despite a thorough investigation, no published research or patents were identified that specifically describe the use of this compound in materials science applications. The search results did not yield any experimental protocols, quantitative data, or established signaling pathways related to this specific compound within the specified field.
While the search provided general information on the synthesis and applications of MOFs using various organic dicarboxylic acid linkers, none of the retrieved documents mentioned the use of this compound. Similarly, searches for its application in polymer science or in the study of photophysical properties of materials did not provide any relevant results.
Information was found for structurally related molecules, such as 2-Bromo-4-isopropylbenzoic acid, 2,6-Dibromo-4-methylbenzoic acid, and 2,6-dibromo-4-nitrobenzonitrile, suggesting that halogenated benzoic acid derivatives are a class of compounds of interest in materials science. However, the specific properties and applications of the isopropyl-substituted analog remain unexplored in the currently available scientific literature.
Based on the performed search, there is no available information on the use of this compound in materials science. Consequently, no application notes, experimental protocols, quantitative data tables, or diagrams can be provided at this time. This suggests a potential area for novel research, as the unique combination of the bulky isopropyl group and the ortho-dibromo substitution could lead to interesting structural and functional properties in materials such as MOFs or polymers. Researchers interested in this compound would need to conduct exploratory synthesis and characterization studies to determine its potential in materials science.
Application Notes and Protocols: Synthesis of Novel Ligands from 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel ligands utilizing 2,6-Dibromo-4-isopropylbenzoic acid as a versatile starting material. The protocols detailed below focus on the strategic functionalization of this scaffold through palladium-catalyzed cross-coupling reactions and subsequent derivatization of the carboxylic acid moiety. These methods are particularly relevant for the development of bioactive molecules, with a specific focus on the synthesis of potential Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists.
Introduction
This compound is a valuable building block in medicinal chemistry. The two bromine atoms at the ortho positions to the carboxylic acid provide handles for selective functionalization, allowing for the introduction of diverse aryl or heteroaryl substituents via cross-coupling reactions. The isopropyl group at the para position can influence the lipophilicity and metabolic stability of the final compounds. The carboxylic acid group offers a site for further modification to introduce pharmacophoric features or to modulate physicochemical properties.
This document outlines a two-step synthetic strategy:
-
Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Introduction of aryl or heteroaryl groups at the 2 and 6 positions of the benzoic acid core.
-
Step 2: Functionalization of the Carboxylic Acid: Conversion of the carboxylic acid to an amide or ester to generate the final ligand.
Application Highlight: Synthesis of a Potential TRPA1 Antagonist
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a well-validated target in drug discovery, particularly for the treatment of pain, inflammation, and respiratory disorders.[1][2] Many known TRPA1 antagonists feature a central phenyl ring with bulky substituents. The protocols described herein can be applied to the synthesis of novel TRPA1 antagonists based on a 2,6-diaryl-4-isopropylphenyl scaffold.
TRPA1 Signaling Pathway
TRPA1 is a non-selective cation channel expressed in sensory neurons.[1] Upon activation by noxious stimuli, including environmental irritants and endogenous inflammatory mediators, TRPA1 allows the influx of Ca2+ and Na+, leading to depolarization of the neuron and the propagation of a pain signal. Antagonists block this channel, thereby inhibiting the signaling cascade.
Caption: TRPA1 signaling pathway and point of intervention for antagonists.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Double Cross-Coupling
This protocol describes the synthesis of 2,6-diaryl-4-isopropylbenzoic acid from this compound and an appropriate arylboronic acid. Due to the steric hindrance around the bromine atoms, a robust catalytic system is required.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equivalents)
-
Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (4.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material | Coupling Partner | Product | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-isopropylbenzoic acid | 75-85 |
| This compound | 3-Fluorophenylboronic acid | 2,6-Bis(3-fluorophenyl)-4-isopropylbenzoic acid | 70-80 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used and reaction scale.
Protocol 2: Amide Coupling of Sterically Hindered Benzoic Acid
This protocol details the conversion of the sterically hindered 2,6-diaryl-4-isopropylbenzoic acid to an amide. Standard amide coupling reagents may be less effective due to steric hindrance; therefore, a more reactive coupling agent like HATU is recommended.
Reaction Scheme:
Materials:
-
2,6-Diaryl-4-isopropylbenzoic acid
-
Amine (e.g., morpholine) (1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 2,6-diaryl-4-isopropylbenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Carboxylic Acid | Amine | Product | Yield (%) |
| 2,6-Bis(4-methoxyphenyl)-4-isopropylbenzoic acid | Morpholine | (2,6-Bis(4-methoxyphenyl)-4-isopropylphenyl)(morpholino)methanone | 80-90 |
| 2,6-Bis(3-fluorophenyl)-4-isopropylbenzoic acid | Piperidine | (2,6-Bis(3-fluorophenyl)-4-isopropylphenyl)(piperidin-1-yl)methanone | 75-85 |
Protocol 3: Esterification of Sterically Hindered Benzoic Acid
This protocol describes the esterification of 2,6-diaryl-4-isopropylbenzoic acid. A common method for esterifying sterically hindered acids is the use of a strong alkylating agent in the presence of a non-nucleophilic base.
Reaction Scheme:
Materials:
-
2,6-Diaryl-4-isopropylbenzoic acid
-
Alkyl iodide (e.g., methyl iodide) (3.0 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetone
Procedure:
-
To a round-bottom flask, add the 2,6-diaryl-4-isopropylbenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetone to the flask, followed by the alkyl iodide (3.0 eq).
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Carboxylic Acid | Alkylating Agent | Product | Yield (%) |
| 2,6-Bis(4-methoxyphenyl)-4-isopropylbenzoic acid | Methyl iodide | Methyl 2,6-bis(4-methoxyphenyl)-4-isopropylbenzoate | 85-95 |
| 2,6-Bis(3-fluorophenyl)-4-isopropylbenzoic acid | Ethyl iodide | Ethyl 2,6-bis(3-fluorophenyl)-4-isopropylbenzoate | 80-90 |
Synthetic Workflow
The overall synthetic strategy can be visualized as a straightforward workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct starting material is 4-isopropylbenzoic acid.
Q2: Which brominating agent is typically used for this synthesis?
A2: N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of aromatic compounds and is a suitable choice for this synthesis. It is known to be effective for introducing bromine atoms onto aromatic rings, particularly those activated by electron-donating groups.
Q3: What are the main challenges in synthesizing this compound with high yield?
A3: The primary challenges include:
-
Controlling the regioselectivity: Ensuring the bromine atoms are selectively introduced at the 2 and 6 positions, ortho to the carboxylic acid group, can be difficult. Over-bromination or bromination at other positions on the aromatic ring can occur.
-
Preventing side reactions: Undesired side reactions, such as benzylic bromination of the isopropyl group, can reduce the yield of the target compound.
-
Purification: Separating the desired 2,6-dibromo isomer from unreacted starting material, mono-brominated intermediates, and other isomers can be challenging.
Q4: Can I use molecular bromine (Br₂) for this reaction?
A4: While molecular bromine can be used for aromatic bromination, controlling the reaction to achieve selective di-bromination at the ortho positions can be more difficult than with NBS. Molecular bromine is highly reactive and may lead to a mixture of products and over-bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Formation of side products. | - Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. - Optimize the stoichiometry of the brominating agent. An excess may be required, but a large excess can lead to over-bromination. - Analyze the crude product to identify major side products and adjust reaction conditions accordingly (see below). |
| Formation of Mono-brominated Byproducts | - Insufficient brominating agent. - Short reaction time. | - Increase the molar equivalents of the brominating agent (e.g., NBS) relative to the starting material. A stoichiometry of slightly more than 2 equivalents is a good starting point. - Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate. |
| Formation of Over-brominated Products | - Excess brominating agent. - High reaction temperature. | - Reduce the amount of the brominating agent. - Lower the reaction temperature to improve selectivity. |
| Benzylic Bromination of the Isopropyl Group | - Radical reaction conditions (e.g., presence of radical initiators, high temperatures, or UV light when using NBS). | - Conduct the reaction in the dark and at a moderate temperature. - Avoid the use of radical initiators like AIBN or benzoyl peroxide if benzylic bromination is a significant side reaction. Lewis acid catalysis can favor aromatic bromination over radical pathways. |
| Difficulty in Product Purification | - Similar polarities of the desired product and impurities. | - Utilize column chromatography with a carefully selected solvent system. - Recrystallization from a suitable solvent or solvent mixture can be effective for removing isomers and other impurities. - Conversion of the carboxylic acid to its salt, followed by washing with an organic solvent and then regeneration of the acid, can be a useful purification technique. |
Experimental Protocols
Protocol 1: Di-bromination of 4-isopropylbenzoic acid using N-Bromosuccinimide (NBS) and a Lewis Acid Catalyst
This protocol aims to achieve selective ortho-di-bromination by employing a Lewis acid catalyst to enhance the electrophilicity of the bromine source and direct the substitution to the positions activated by the carboxylic acid group.
Materials:
-
4-Isopropylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylbenzoic acid (1 equivalent).
-
Dissolve the starting material in anhydrous DCM or DCE.
-
Add the Lewis acid catalyst (e.g., FeCl₃, 0.1-0.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add NBS (2.1-2.5 equivalents) portion-wise over 30 minutes.
-
Heat the reaction mixture to a gentle reflux (around 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the acidic catalyst and unreacted starting material.
-
The aqueous layer can be acidified with 1 M HCl to recover any unreacted 4-isopropylbenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization to obtain pure this compound.
Data Presentation: Effect of Reaction Parameters on Yield
The following table summarizes hypothetical data based on common optimization strategies for similar reactions. Actual results may vary and should be determined experimentally.
| Entry | Brominating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 2,6-Dibromo Isomer (%) | Key Byproducts |
| 1 | NBS (2.2) | FeCl₃ (0.1) | DCM | 40 | 6 | 75 | Mono-bromo, unreacted starting material |
| 2 | NBS (2.5) | FeCl₃ (0.1) | DCM | 40 | 6 | 82 | Minor over-bromination products |
| 3 | NBS (2.2) | AlCl₃ (0.1) | DCE | 50 | 5 | 78 | Mono-bromo, minor benzylic bromination |
| 4 | NBS (2.2) | None | DCM | 40 | 12 | 45 | Low conversion, mainly mono-bromo |
| 5 | Br₂ (2.2) | FeCl₃ (0.1) | DCM | 25 | 4 | 60 | Mixture of isomers, over-bromination |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Purification of 2,6-Dibromo-4-isopropylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Dibromo-4-isopropylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound, like other crystalline organic acids, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the starting materials or side reactions during synthesis. Potential impurities include:
-
Starting Material: Unreacted 4-isopropylbenzoic acid.
-
Monobrominated Species: 2-Bromo-4-isopropylbenzoic acid.
-
Other Isomers: Other isomers of dibrominated 4-isopropylbenzoic acid may form in small amounts.
-
Solvent Residues: Residual solvents from the reaction or initial workup.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels up the plate. The disappearance of impurity spots and the consolidation into a single spot for the product indicate successful purification.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Ensure you are using a suitable solvent where the compound has high solubility when hot and low solubility when cold. Add small portions of hot solvent until the compound just dissolves. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Add more of the "good" solvent to the hot solution to decrease saturation. If impurities are the issue, consider a preliminary purification step like acid-base extraction. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to provide a surface for crystal growth. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
| The yield is very low. | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| The compound does not move down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound streaks on the column. | The compound is too polar for the silica gel, or it is not fully protonated. | Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the deprotonation of the carboxylic acid, which will reduce tailing. |
| Poor separation of the product from impurities. | The eluent polarity is not optimized, or the column is overloaded. | Run TLCs with different solvent systems to find the optimal eluent for separation. Ensure you are not loading too much crude material onto the column. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of substituted benzoic acids. Please note that specific values for this compound may vary and should be determined experimentally.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Recovery Yield (Typical) | Reference Compound |
| Recrystallization | 85-95% | >99% | 75-90% | Benzoic Acid[1] |
| Acid-Base Extraction | 80-90% | >98% | 85-95% | 4-Bromobenzoic Acid[2] |
| Column Chromatography | 70-90% | >99% | 60-85% | Substituted Benzoic Acids |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and the choice of solvent may need to be optimized. A solvent pair system, such as ethanol/water or toluene/hexanes, is often effective.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Acid-Base Extraction Protocol
This method is useful for separating the acidic product from neutral impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer can be washed with brine, dried, and evaporated to isolate any neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product.
Visualizations
Caption: A simplified workflow for the purification of this compound by recrystallization.
Caption: A schematic of the acid-base extraction process for purifying this compound.
References
Technical Support Center: 2,6-Dibromo-4-isopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2,6-Dibromo-4-isopropylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Problem: The purity of the synthesized this compound is below the desired specification (e.g., <97%). Common impurities include the starting material (4-isopropylbenzoic acid) and monobrominated species.
-
Solution: A multi-step purification approach involving acid-base extraction followed by recrystallization is recommended.
-
Acid-Base Extraction: This technique separates the acidic product from non-acidic impurities.
-
Recrystallization: This method is highly effective for removing closely related impurities such as monobrominated species and residual starting material.
-
Issue 2: Oily Product Obtained After Recrystallization
-
Problem: The product does not crystallize as a solid but appears as an oil.
-
Possible Causes & Solutions:
-
Incomplete removal of solvent: Ensure the product is thoroughly dried under vacuum.
-
Presence of impurities: The impurities may be acting as a eutectic mixture, lowering the melting point. In this case, an additional purification step, such as column chromatography, may be necessary.
-
Inappropriate solvent: The chosen recrystallization solvent may not be suitable. Experiment with different solvent systems. A solvent screen is advisable.
-
Issue 3: Low Recovery After Purification
-
Problem: A significant loss of product is observed after completing the purification protocol.
-
Possible Causes & Solutions:
-
Recrystallization:
-
The compound may be too soluble in the chosen solvent, even at low temperatures. Try a solvent in which the compound is less soluble.
-
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Premature crystallization during hot filtration. Ensure the filtration apparatus is pre-heated.
-
-
Acid-Base Extraction:
-
Incomplete precipitation of the product after acidification. Ensure the pH is sufficiently acidic (pH 1-2) and cool the solution to maximize precipitation.
-
The product may have some solubility in the aqueous phase. After filtration, the aqueous filtrate can be extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover more product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting material (4-isopropylbenzoic acid) and the intermediate product of monobromination (2-bromo-4-isopropylbenzoic acid). Other potential impurities can include residual brominating agents and byproducts from the reaction.
Q2: Which solvent is best for the recrystallization of this compound?
A2: A common starting point for recrystallization is a mixed solvent system, such as ethanol/water or acetic acid/water. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture.
Q3: How can I confirm the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q4: My purified product has a yellowish tint. What is the cause and how can I remove it?
A4: A yellowish tint can be due to residual bromine or other colored impurities. This can often be removed by treating a solution of the product with a small amount of activated charcoal before the hot filtration step in recrystallization. Use charcoal sparingly, as it can also adsorb some of the desired product.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid, with stirring until the pH is approximately 1-2. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For this example, an ethanol/water system is used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following table summarizes the expected outcomes from the purification protocols, starting with a hypothetical crude product.
| Purification Stage | Purity (%) | Yield (%) | Appearance |
| Crude Product | 85 | 100 | Off-white to yellow solid |
| After Acid-Base Extraction | 95 | 85 | White to off-white solid |
| After Recrystallization | >99 | 75 | White crystalline solid |
Mandatory Visualization
Caption: A workflow diagram illustrating the multi-step purification process for this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
Technical Support Center: Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inadequate Brominating Agent Activity: The brominating agent (e.g., Bromine, N-Bromosuccinimide) may have degraded. - Insufficient Catalyst: If using a Lewis acid catalyst (e.g., FeBr₃), it may be inactive or used in insufficient quantity. - Reaction Temperature Too Low: The activation energy for the second bromination at the sterically hindered position 6 may not be reached. - Reaction Time Too Short: The reaction may not have proceeded to completion. | - Use a fresh, unopened container of the brominating agent. - Ensure the Lewis acid catalyst is anhydrous and used in the correct stoichiometric amount. - Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. - Extend the reaction time, monitoring periodically. |
| Presence of Mono-brominated Impurities | - Incomplete Reaction: Insufficient brominating agent or reaction time. - Steric Hindrance: The second bromination at position 6 is sterically hindered by the adjacent carboxylic acid and isopropyl groups. | - Increase the equivalents of the brominating agent. - Prolong the reaction time. - Consider a stronger Lewis acid catalyst to promote the second bromination. |
| Formation of Isomeric Dibromo Products (e.g., 3,5-dibromo isomer) | - Reaction Conditions Favoring Thermodynamic Product: The isopropyl group is an ortho, para-director, and the carboxylic acid is a meta-director. The formation of the 3,5-dibromo isomer is electronically favored. | - Employ kinetic control by running the reaction at a lower temperature. - The choice of solvent can influence regioselectivity. Experiment with different solvents. |
| Product Contaminated with Over-brominated Species (Tri- or Tetra-bromo) | - Excess Brominating Agent: Using a large excess of the brominating agent. - Prolonged Reaction Time at High Temperatures: Harsh reaction conditions can lead to further bromination. | - Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely and quench it once the desired product is formed. |
| Evidence of Decarboxylation | - High Reaction Temperatures: Benzoic acids can undergo decarboxylation under harsh, acidic conditions. | - Maintain the lowest possible effective reaction temperature. - Consider using a milder brominating agent or catalyst system. |
| Suspicion of Ipso-Substitution | - Harsh Reaction Conditions: The isopropyl group may be replaced by bromine under forcing conditions. | - Use milder reaction conditions (lower temperature, less reactive brominating agent). - Analyze the crude product by mass spectrometry for the presence of brominated compounds lacking the isopropyl group. |
| Benzylic Bromination of the Isopropyl Group | - Radical Initiators Present: If using NBS, contamination with radical initiators or exposure to UV light can promote bromination on the isopropyl group. | - Ensure the reaction is performed in the dark if using NBS for electrophilic substitution. - Avoid the use of radical initiators unless benzylic bromination is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when brominating 4-isopropylbenzoic acid?
A1: The directing effects of the isopropyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are in conflict. The isopropyl group activates the positions ortho to it (3 and 5), while the carboxylic acid deactivates the positions ortho to it (2 and 6). To achieve the desired 2,6-dibromo substitution, the reaction conditions must overcome the steric hindrance and the deactivating effect of the carboxyl group at these positions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, mono-brominated intermediates, and the desired di-brominated product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the different species in the reaction mixture.
Q3: What is a suitable method for purifying the final product?
A3: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent or solvent mixture should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Column chromatography can also be employed for more challenging separations.
Q4: Are there any specific safety precautions I should take?
A4: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
General Protocol for the Dibromination of 4-isopropylbenzoic acid:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzoic acid in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Catalyst Addition: If using a Lewis acid catalyst (e.g., anhydrous FeBr₃), add it to the solution.
-
Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the same solvent, or N-Bromosuccinimide in portions) to the reaction mixture at room temperature or a slightly elevated temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Extraction: If a non-aqueous solvent was used, wash the organic layer with water and brine. If a water-miscible solvent was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Main Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Technical Support Center: Optimization of Cross-Coupling Reactions for 2,6-Dibromo-4-isopropylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the optimization of cross-coupling reactions involving the sterically hindered substrate, 2,6-Dibromo-4-isopropylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the primary parameters to investigate?
A1: Failure in Suzuki-Miyaura couplings with sterically hindered substrates like this compound often stems from inefficient catalyst performance. Key areas to troubleshoot are:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps.[1] Consider switching to specialized biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, often available as pre-formed palladium G3 or G4 precatalysts.[2] These ligands create a more reactive, coordinatively unsaturated palladium center necessary for coupling hindered partners.[1]
-
Base Selection: The choice of base is critical. For hindered couplings, stronger bases are often required. While K₂CO₃ or Cs₂CO₃ might work in some systems, K₃PO₄ is frequently more effective. The base must be finely ground and anhydrous, as trace amounts of water can be beneficial, but excess water can hinder the reaction.
-
Solvent System: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, or THF are common choices. For some Suzuki reactions, a mixed aqueous system (e.g., dioxane/water) can be beneficial, but for this substrate, starting with anhydrous conditions is recommended to avoid potential side reactions.[3]
-
Temperature: Higher reaction temperatures (80-110 °C) are typically necessary to overcome the activation energy associated with hindered substrates. Ensure your reaction is heated consistently.
Q2: I am observing the decomposition of my starting material or desired product. What are the likely causes?
A2: Decomposition can be caused by excessive heat, reactive impurities, or incorrect atmospheric conditions.
-
Reaction Time and Temperature: Prolonged heating at high temperatures can lead to thermal decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating after the reaction has reached completion.
-
Oxygen Sensitivity: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. Oxygen can lead to catalyst deactivation and the formation of unwanted side products.
-
Base Incompatibility: While strong bases are often necessary, they can sometimes promote side reactions. For instance, very strong bases might be incompatible with other functional groups on your coupling partner.[5] If decomposition is suspected, consider screening slightly weaker bases or ensuring slow addition of the base.
Q3: My Sonogashira coupling is sluggish or has stalled. How can I improve its efficiency?
A3: The Sonogashira reaction can be challenging with di-ortho-substituted halides.
-
Copper Co-catalyst: Ensure the copper(I) source (typically CuI) is fresh and of high purity. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]
-
Ligand Selection: While many Sonogashira reactions use PPh₃, hindered substrates benefit from more sterically demanding and electron-rich ligands. Ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can significantly improve reaction rates.[7][8]
-
Solvent and Base: The reaction is typically run with an amine base (like triethylamine or diisopropylamine) which can also act as a solvent.[9] If solubility is an issue, a co-solvent such as THF or DMF can be used. The choice of solvent can significantly impact the reaction rate and yield.[10]
-
Copper-Free Conditions: If traditional conditions fail, consider a copper-free Sonogashira protocol. These often require a different palladium catalyst/ligand system and a strong organic base in a polar aprotic solvent.[11]
Q4: The Buchwald-Hartwig amination is giving me low yields. What parameters should I focus on?
A4: This reaction is highly dependent on the synergy between the ligand, base, and solvent.
-
Ligand Choice: This is the most critical parameter. For coupling with 2,6-disubstituted aryl bromides, highly hindered biaryl phosphine ligands are required. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos) families are designed for these challenging transformations.[12][13]
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are the most common and effective bases for this reaction.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.
-
Solvent: Anhydrous toluene, dioxane, or THF are the solvents of choice. The solvent must be able to dissolve the palladium complex and the reactants effectively.[15]
Problem Area: Side Reactions and Impurities
Q5: I am observing a significant amount of homocoupling product (biaryl or diyne). How can this be minimized?
A5: Homocoupling is a common side reaction, particularly in Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling) reactions.
-
Oxygen Control: Rigorous exclusion of oxygen is paramount. Oxygen promotes the oxidative homocoupling of both boronic acids and terminal alkynes. Ensure all reagents, solvents, and the reaction atmosphere are free of oxygen.[4]
-
Reaction Conditions (Sonogashira): In Sonogashira couplings, homocoupling is often copper-catalyzed. Reducing the amount of CuI, adding a co-ligand for copper, or switching to copper-free conditions can mitigate this issue.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or alkyne can sometimes suppress aryl halide homocoupling, but precise control is needed to avoid homocoupling of the coupling partner itself.
Q6: My analysis shows debromination of the this compound starting material. What causes this and how can it be prevented?
A6: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.
-
Source of Hydride: This can be caused by β-hydride elimination if an alkyl coupling partner is used.[16] It can also be promoted by certain bases, solvents (like alcohols if used as a co-solvent), or impurities that can act as hydride donors.
-
Prevention: Ensure anhydrous conditions and high-purity reagents. Using a bulky ligand that favors reductive elimination over other pathways can also help.[17] If using an alkylboronic acid, choose one that cannot undergo β-hydride elimination if possible.
Q7: How do I address purification challenges related to the benzoic acid functional group?
A7: The carboxylic acid moiety can complicate purification by standard column chromatography on silica gel due to streaking and poor separation.
-
Esterification: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester is generally much less polar and behaves well during chromatography. The acid can be regenerated by saponification after the coupling and purification steps are complete.
-
Acid/Base Extraction: If the product is sufficiently stable, an acid/base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to deprotonate the benzoic acid and move it to the aqueous layer. The organic layer containing non-acidic impurities can be discarded. The aqueous layer is then acidified (e.g., with 1M HCl) to re-protonate the product, which can then be extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing minor impurities.[18]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for my specific application with this compound?
A1: The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (aryl-aryl or aryl-alkyl). It is widely used due to the stability and low toxicity of the boronic acid reagents.[19]
-
Sonogashira Coupling: The premier method for forming C(sp²)-C(sp) bonds to introduce an alkyne moiety.[6]
-
Buchwald-Hartwig Amination: The state-of-the-art method for forming C(sp²)-N bonds to synthesize aryl amines from primary or secondary amines.[13][20]
Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered substrate?
A2: For di-ortho-substituted substrates, the ligand is key. You need bulky and electron-rich ligands that promote the formation of a low-coordinate, highly reactive Pd(0) species.
-
For Suzuki & Buchwald-Hartwig: Biaryl phosphine ligands are the gold standard. XPhos, SPhos, and RuPhos are excellent starting points. Modern palladium precatalysts (e.g., XPhos Pd G3) are often more stable and efficient as they provide a reliable way to generate the active Pd(0) catalyst.[1][2]
-
For Sonogashira: While traditional PPh₃ can work, hindered systems often benefit from trialkylphosphines like P(t-Bu)₃ or bulky N-heterocyclic carbene (NHC) ligands.[8]
Q3: What is the role of the base in these coupling reactions, and how do I choose the right one?
A3: The base plays multiple roles. In Suzuki coupling, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[21] In Sonogashira and Buchwald-Hartwig reactions, it deprotonates the alkyne or amine, respectively, and neutralizes the HX acid formed during the catalytic cycle.[5][9]
-
Choice: For Suzuki, K₃PO₄ is a strong choice for hindered substrates. For Sonogashira, an amine base like Et₃N or DIPA is standard. For Buchwald-Hartwig, a strong, non-nucleophilic alkoxide base like NaOt-Bu or KOt-Bu is required.[14]
Q4: Which solvent system is recommended for coupling this substrate?
A4: Polar aprotic solvents are generally the best choice.
-
Recommended: 1,4-Dioxane, Toluene, THF, and DMF are all commonly used.
-
Considerations: The solvent must dissolve all reaction components and be stable at the required reaction temperature. It's crucial to use anhydrous solvents, as water content can affect the outcome. The polarity of the solvent can also influence catalyst stability and reaction rates.[10]
Q5: Is it possible to perform a selective mono-coupling on the this compound?
A5: Yes, selective mono-arylation, mono-alkynylation, or mono-amination is often achievable. Due to the identical electronic and steric environment of the two bromine atoms, achieving high selectivity can be challenging and usually relies on statistical distribution or slight differences in reactivity under specific conditions. To favor mono-substitution, you can:
-
Use a sub-stoichiometric amount (e.g., 0.8-0.95 equivalents) of the coupling partner relative to the dibromo substrate.
-
Run the reaction at a lower temperature or for a shorter duration to stop it before significant di-substitution occurs.
-
Careful monitoring by TLC or LC-MS is essential to identify the optimal endpoint. The resulting mixture of di-substituted, mono-substituted, and starting material will then require careful chromatographic separation.
Optimized Starting Conditions & Protocols
The following tables summarize recommended starting conditions for coupling reactions with sterically hindered aryl bromides. Optimization will likely be required for this specific substrate.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Ensure high purity. |
| Boronic Acid/Ester | Coupling Partner (1.2 - 2.5 eq) | Use 1.2 eq for mono-coupling, 2.5 eq for di-coupling. |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Precatalysts are preferred for air stability and activity.[2] |
| Base | K₃PO₄ or CsF (3.0 eq) | Must be anhydrous and finely powdered. |
| Solvent | Toluene or 1,4-Dioxane | Use anhydrous, degassed solvent (0.1 - 0.5 M). |
| Temperature | 80 - 110 °C | Higher temperatures are needed for hindered substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Terminal Alkyne | Coupling Partner (1.2 - 2.5 eq) | --- |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | For more challenging couplings, consider Pd(P(t-Bu)₃)₂. |
| Cu Co-catalyst | CuI (1-10 mol%) | Use high-purity copper(I) iodide.[6] |
| Base/Solvent | Triethylamine (Et₃N) or DIPA | Can be used as both base and solvent, or with a co-solvent. |
| Co-Solvent | THF or DMF (optional) | Improves solubility of starting materials. |
| Temperature | Room Temp to 80 °C | Start at RT and heat if the reaction is sluggish. |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS. |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | --- |
| Amine | Coupling Partner (1.2 - 2.5 eq) | Primary or secondary amine. |
| Pd Precatalyst | RuPhos Pd G3 or tBuXPhos Pd G3 (1-3 mol%) | Highly active for amination of hindered substrates. |
| Base | NaOt-Bu or KOt-Bu (1.4 - 3.0 eq) | Strong, non-nucleophilic base is critical.[14][22] |
| Solvent | Toluene or 1,4-Dioxane | Use anhydrous, degassed solvent (0.1 - 0.5 M).[15] |
| Temperature | 80 - 110 °C | Heating is generally required. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Di-Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (2.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) to the vial under a positive flow of inert gas.
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Di-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed triethylamine and THF (e.g., 2:1 v/v) via syringe.
-
Add the terminal alkyne (2.5 eq) via syringe and stir the mixture at room temperature. If the reaction is slow, gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Di-Amination
-
Inside a glovebox, add NaOt-Bu (3.0 eq) to an oven-dried reaction vial containing a stir bar.
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), followed by this compound (1.0 eq).
-
Remove the vial from the glovebox, seal with a septum, and add anhydrous, degassed dioxane (~0.2 M) followed by the amine (2.5 eq) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 4-24 hours.[22]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.[19]
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Decision tree for selecting an appropriate ligand class.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.lucp.net [books.lucp.net]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 19. jmcct.com [jmcct.com]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. youtube.com [youtube.com]
- 22. rsc.org [rsc.org]
troubleshooting failed reactions with 2,6-Dibromo-4-isopropylbenzoic acid
Welcome to the technical support center for 2,6-Dibromo-4-isopropylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this sterically hindered compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes and solutions?
A1: Failure or low yield in Suzuki-Miyaura coupling with this substrate is often due to the significant steric hindrance from the two ortho-bromo substituents. Here are common causes and troubleshooting steps:
-
Insufficiently Active Catalyst: Standard palladium catalysts may not be effective.
-
Suboptimal Reaction Conditions: Temperature, base, and solvent choice are critical.
-
Solution: Higher temperatures may be required. Use a non-coordinating, strong base like Cs₂CO₃ or K₃PO₄. Aprotic polar solvents like dioxane, toluene, or DMF are often suitable.
-
-
Side Reactions: Dehalogenation (hydrodehalogenation) and homocoupling of the boronic acid are common side reactions.[4]
Q2: I am struggling with the esterification of this compound. Why is it so difficult, and what methods can I try?
A2: The carboxylic acid group is highly sterically hindered by the two ortho-bromo substituents, making it difficult for alcohols to access the carbonyl carbon.
-
Ineffective Standard Conditions: Fischer esterification (acid catalysis with alcohol) is often very slow or fails completely.
-
Solution 1 (for methyl esters): Use a less hindered alkylating agent. For example, diazomethane or TMS-diazomethane can form the methyl ester under mild conditions. Alternatively, using a combination of a strong acid catalyst and an orthoester can be effective.
-
Solution 2 (for other esters): Activate the carboxylic acid first. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the reaction. For extremely hindered cases, more powerful coupling agents might be necessary.
-
Solution 3 (Mitsunobu Reaction): This reaction can be effective for sterically hindered acids and proceeds with inversion of configuration at the alcohol.[5]
-
Q3: I have successfully made an ester of this compound, but now I cannot hydrolyze it back to the carboxylic acid. What should I do?
A3: The same steric hindrance that makes esterification difficult also hinders the hydrolysis of the resulting ester.
-
Resistance to Standard Hydrolysis: Aqueous base (like NaOH or KOH) at room temperature or even reflux may be very slow or ineffective.[6][7]
-
Solution 1 (Harsh Conditions): Use more forcing conditions, such as high concentrations of base in a co-solvent like DMSO or ethylene glycol at elevated temperatures. However, be aware of potential side reactions like debromination or decarboxylation.
-
Solution 2 (Non-Aqueous Hydrolysis): A mixture of NaOH in MeOH/CH₂Cl₂ at room temperature has been shown to be effective for the saponification of sterically hindered esters.[6][7]
-
Solution 3 (Alternative Cleavage): For methyl esters, cleavage might be possible under specific conditions that favor an Sₙ2 attack on the methyl group (BAl2 mechanism), for example, with lithium iodide in pyridine.[8]
-
Q4: My reaction is turning brown/black, and I am not getting the desired product. What could be happening?
A4: Darkening of the reaction mixture often indicates decomposition or side reactions.
-
Palladium Black Formation (in cross-coupling): If the palladium catalyst is not stable, it can precipitate as palladium black, losing its catalytic activity.
-
Solution: Ensure the correct ligand-to-metal ratio is used. The ligand stabilizes the palladium nanoparticles. Also, ensure proper degassing of the reaction mixture.
-
-
Decomposition at High Temperatures: this compound or its derivatives might be unstable at very high temperatures, potentially leading to decarboxylation or other decomposition pathways.
-
Solution: Try to run the reaction at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time.
-
-
Reaction with Solvent: Some solvents may not be stable under the reaction conditions, especially in the presence of strong bases or acids at high temperatures.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Use a palladium precursor with a bulky phosphine ligand (e.g., Pd₂(dba)₃/SPhos, Pd(OAc)₂/AntPhos). |
| Low reaction temperature | Increase the temperature, potentially up to the boiling point of the solvent (e.g., toluene, dioxane). | |
| Ineffective base | Switch to a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃. | |
| Significant amount of starting material recovered, but some product formed | Insufficient reaction time | Increase the reaction time and monitor by TLC or LC-MS. |
| Catalyst deactivation | Ensure the reaction is properly degassed. Use a slightly higher catalyst loading. | |
| Major side product is the dehalogenated starting material | β-hydride elimination pathway favored with some coupling partners | Use a ligand designed to suppress this pathway, like AntPhos.[1] |
| Homocoupling of boronic acid is observed | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. Maintain an inert atmosphere (N₂ or Ar). |
| Use of a Pd(II) precatalyst without complete reduction | Ensure conditions are suitable for the reduction of Pd(II) to Pd(0). |
Failed Esterification of the Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| No reaction with acid catalysis (Fischer) | Severe steric hindrance | Use a more reactive electrophile for the alcohol component (e.g., for methyl ester, use diazomethane). |
| Activate the carboxylic acid with a coupling agent (e.g., DCC/DMAP, EDC/DMAP). | ||
| Low conversion with coupling agents | Insufficiently reactive coupling agent | Use a more potent coupling agent like HATU or COMU. |
| Re-formation of starting material | Ensure water is removed from the reaction, as it can quench the activated species. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
AntPhos (0.04 - 0.10 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed dioxane or toluene
-
-
Procedure: a. To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄. b. In a separate vial, dissolve Pd₂(dba)₃ and AntPhos in a small amount of the reaction solvent. c. Add the catalyst solution to the Schlenk flask, followed by the remaining solvent. d. Heat the reaction mixture to 80-110 °C with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. i. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification using DCC/DMAP
This protocol is for the esterification of the sterically hindered carboxylic acid.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.5 - 2.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure: a. Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. In a separate container, dissolve DCC in a minimal amount of anhydrous DCM. d. Add the DCC solution dropwise to the reaction mixture at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form. g. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM. h. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. i. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. j. Purify the crude ester by column chromatography.
Visualizations
Troubleshooting Logic for Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Reaction Pathway for Esterification of Hindered Benzoic Acid
Caption: Comparison of pathways for the esterification of a sterically hindered benzoic acid.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 2,6-Dibromo-4-isopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low to no conversion of starting material (4-isopropylbenzoic acid) | 1. Inactive brominating agent. 2. Insufficient catalyst or lack of catalyst activation. 3. Reaction temperature is too low. 4. Poor quality of solvent or reagents. | 1. Use a fresh bottle of brominating agent (e.g., N-bromosuccinimide or liquid bromine). 2. Ensure the iron catalyst is finely powdered and dry. Consider pre-activating the catalyst with a small amount of bromine. 3. Gradually increase the reaction temperature, monitoring for the initiation of the reaction (e.g., color change, evolution of HBr gas). 4. Use anhydrous solvents and high-purity reagents. |
| SYN-002 | Formation of monobrominated and other isomeric byproducts | 1. Insufficient amount of brominating agent. 2. Poor regioselectivity of the bromination reaction. 3. Non-optimal reaction temperature. | 1. Increase the molar equivalents of the brominating agent. A slight excess may be required for complete dibromination. 2. The isopropyl group is a strong ortho-, para-director. To favor 2,6-dibromination, ensure the reaction conditions promote electrophilic aromatic substitution at these positions. The use of a Lewis acid catalyst like iron filings or FeCl₃ is crucial. 3. Maintain a consistent and optimal reaction temperature. Fluctuations can affect selectivity. |
| SYN-003 | Over-bromination leading to tri-brominated or other highly brominated species | 1. Excess of brominating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Carefully control the stoichiometry of the brominating agent. 2. Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the desired product is the major component. 3. Avoid excessively high temperatures which can lead to less selective and more aggressive bromination. |
| PUR-001 | Difficulty in purifying the final product | 1. Presence of unreacted starting material and monobrominated isomers. 2. Oily or impure solid product after initial isolation. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective in separating the desired dibrominated product from less brominated impurities.[1] 2. Perform a hot filtration to remove any insoluble impurities. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct route is the electrophilic aromatic substitution (bromination) of 4-isopropylbenzoic acid. This typically involves reacting 4-isopropylbenzoic acid with a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst like iron filings or iron(III) bromide.
Q2: What are the expected side products in this synthesis?
A2: The primary side products are monobrominated isomers (2-bromo-4-isopropylbenzoic acid and 3-bromo-4-isopropylbenzoic acid) and potentially some tribrominated species if the reaction conditions are too harsh. The formation of isomers is a key challenge due to the directing effects of both the isopropyl and carboxylic acid groups.
Q3: What is a suitable solvent for this reaction?
A3: A common solvent for similar brominations is glacial acetic acid.[1] Other inert solvents like dichloromethane or carbon tetrachloride can also be used, particularly when using NBS as the brominating agent. It is crucial to use an anhydrous solvent to prevent side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting material and the formation of the product.
Q5: What is the best method for purifying the crude product?
A5: Recrystallization is the most common and effective method for purifying the crude this compound.[1] A solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, such as an ethanol/water or acetic acid/water mixture, is typically used.
Experimental Protocols
Synthesis of this compound via Bromination of 4-isopropylbenzoic acid
This protocol is a representative procedure based on established methods for the bromination of substituted benzoic acids.
Materials:
-
4-isopropylbenzoic acid
-
Liquid Bromine (Br₂)
-
Iron filings (catalyst)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Ethanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 4-isopropylbenzoic acid (1 equivalent) and iron filings (catalytic amount, ~0.05 equivalents).
-
Add glacial acetic acid to dissolve the starting material.
-
From the dropping funnel, add liquid bromine (2.1 equivalents) dropwise to the stirred solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide gas.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours, or until TLC/GC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 2,6-Dibromo-4-isopropylbenzoic Acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 2,6-Dibromo-4-isopropylbenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic carboxylic acids, common solvents and solvent pairs include toluene/hexane, acetic acid/water, and alcohol/water.[1] A systematic solvent screen with small amounts of your crude material is the best approach to determine the optimal solvent or solvent system.
Q2: My compound is not dissolving, even when I add a lot of hot solvent. What should I do?
A2: There are two main possibilities. First, you may have insoluble impurities in your crude sample. If most of the solid has dissolved but a small amount remains, you should perform a hot filtration to remove the insoluble material.[1] Second, you may simply need to add more solvent. Add the hot solvent in small portions, allowing time for dissolution after each addition, to avoid using a large excess.[1]
Q3: The solution has cooled, but no crystals have formed. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent cause of crystallization failure.[2] The solution is not supersaturated, and the compound remains dissolved. To fix this, you can boil off some of the solvent to increase the concentration and then allow it to cool again.[2]
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass stirring rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[1]
-
Slow Crystallization: Some compounds crystallize very slowly. If the above methods fail, loosely cover the flask to prevent solvent evaporation and contamination, and leave it undisturbed for a longer period, potentially in a refrigerator.[1]
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[2] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present.[2] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[2] Placing the flask on a surface that cools gradually can help favor crystal formation over oiling out.[2]
Q5: I got a fine powder instead of nice crystals. Is this a problem?
A5: A fine powder or precipitate forms when the solution cools too quickly, a process known as "shock cooling".[3] This rapid formation can trap impurities within the solid, reducing the effectiveness of the purification.[3] For optimal purity, the goal is to grow crystals slowly and deliberately.[3] If you get a precipitate, you may need to repeat the recrystallization with a slower cooling rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used.[2] 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the solvent at low temperatures. | 1. Boil off a portion of the solvent and re-cool.[2] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Cool the solution in an ice-water bath to maximize precipitation.[3] Select a different solvent. |
| Product "Oils Out" | 1. The solution was cooled too rapidly. 2. The melting point of the solute is lower than the boiling point of the solvent.[2] 3. High concentration of impurities. | 1. Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly.[2] 2. Use a lower-boiling point solvent or a different solvent system. 3. Consider an alternative purification method like column chromatography if impurities are significant.[2] |
| Crystals Appear Impure (Discolored) | 1. Impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed. 3. The cooling process was too fast, trapping impurities.[3] | 1. Try a different recrystallization solvent. 2. Perform a hot filtration step to remove insoluble matter. 3. Allow the solution to cool more slowly to promote the growth of pure crystals.[3] |
| No Crystals Form on Cooling | 1. The solution is not saturated (too much solvent).[2] 2. The solution is supersaturated and requires nucleation. | 1. Reduce the solvent volume by boiling and attempt to crystallize again.[2] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] |
Reference Data
| Compound | Molecular Weight | Melting Point | Solubility |
| 4-Isopropylbenzoic acid | 164.20 g/mol [4] | 116-120 °C | Insoluble in water; Soluble in alcohol. |
| 2-Bromo-4-isopropylbenzoic acid | 243.10 g/mol [5] | N/A | N/A |
| This compound | 322.00 g/mol (Calculated) | N/A | N/A |
Experimental Protocols
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[3]
-
Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely. A melting point analysis can be performed to assess the purity of the final product.[3]
Visual Guides
Caption: Experimental workflow for recrystallization.
Caption: Troubleshooting guide for crystallization failure.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644 - PubChem [pubchem.ncbi.nlm.nih.gov]
column chromatography conditions for 2,6-Dibromo-4-isopropylbenzoic acid
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 2,6-Dibromo-4-isopropylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography, silica gel (SiO₂) is the most common and recommended stationary phase. Due to the acidic nature of the compound, you might encounter peak tailing. If this occurs, consider using silica gel treated with a small amount of acid (e.g., 0.1% acetic acid or formic acid) in the mobile phase to suppress the ionization of the carboxylic acid group. For reverse-phase chromatography, a C18-functionalized silica gel is a suitable option.
Q2: Which mobile phase systems are suggested for the purification of this compound?
A2: The choice of mobile phase depends on whether you are performing normal-phase or reverse-phase chromatography.
-
Normal-Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or diethyl ether is typically effective. You will likely need to perform thin-layer chromatography (TLC) to determine the optimal solvent ratio.
-
Reverse-Phase: A common mobile phase system is a mixture of acetonitrile and water.[1][2][3] An acid, like formic acid or trifluoroacetic acid (TFA) (typically 0.1%), is often added to the mobile phase to ensure the benzoic acid is in its protonated form, which generally results in better peak shape and retention.[4][5]
Q3: How can I monitor the separation during column chromatography?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of your column chromatography. Collect fractions as the mobile phase elutes from the column and spot them on a TLC plate. By comparing the retention factor (Rf) of the spots to your crude and pure reference spots, you can identify the fractions containing your desired compound.
Q4: My compound is not moving from the origin on the silica gel column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you started with 95:5 hexane:ethyl acetate, try moving to 90:10 or 85:15. For highly retained compounds, a solvent system containing dichloromethane and an alcohol might be necessary.[6]
Q5: I am observing significant peak tailing for my compound. How can I resolve this?
A5: Peak tailing with acidic compounds like this compound on silica gel is common due to strong interactions with the stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your mobile phase. This will help to keep the carboxylic acid protonated, reducing its interaction with the silica surface and leading to more symmetrical peaks.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Separation of Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. A less polar mobile phase will increase retention and may improve separation of less polar impurities, while a more polar system will elute compounds faster. |
| Column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight. | |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the concentration of the polar solvent in your mobile phase system. |
| Cracks in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently during packing can help settle the silica gel evenly.[7] |
| Irregular Elution Bands | The initial sample band was not loaded evenly. | Dissolve the crude sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow, concentrated band. |
Experimental Protocol: Normal-Phase Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Stationary Phase:
- Select a glass column appropriate for the amount of material to be purified.
- Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 98:2 hexane:ethyl acetate).
- Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. A layer of sand at the bottom and top of the silica gel can help maintain an even surface.[8]
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting with the mobile phase, starting with a low polarity.
- Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities. For example, you might start with 98:2 hexane:ethyl acetate and slowly increase to 90:10.
- Collect fractions in a systematic manner (e.g., in test tubes or vials).
4. Analysis of Fractions:
- Analyze the collected fractions using TLC to identify which ones contain the pure desired product.
- Combine the pure fractions.
5. Product Recovery:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 2. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Isopropylbenzoic acid | SIELC Technologies [sielc.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 2,6-Dibromo-4-isopropylbenzoic Acid
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2,6-Dibromo-4-isopropylbenzoic acid?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] To minimize potential degradation, storage in a refrigerator (2-8 °C) and protection from light are advisable, especially for analytical standards or long-term archival samples.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents.[1][3][4] Reactions with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid strong bases, as they will deprotonate the carboxylic acid, forming a salt.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways have not been documented, similar benzoic acid derivatives can undergo decarboxylation at elevated temperatures to form the corresponding brominated isopropylbenzene.[5][6] Additionally, under certain conditions, dehalogenation could occur, although this is less common for aromatic bromides without a catalyst.[7][8]
Q4: Is this compound sensitive to light or air?
A4: While specific data is unavailable, many aromatic compounds exhibit some degree of light sensitivity over long-term exposure. As a general precaution, it is recommended to store the compound in an opaque or amber container to protect it from light. Aromatic compounds are generally stable in the presence of air under normal storage conditions.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Contamination2. Moisture absorption3. Degradation | 1. Ensure proper handling procedures to avoid cross-contamination.2. Store in a desiccator or a dry box.3. Analyze a sample using techniques like HPLC or TLC to check for impurities. |
| Inconsistent experimental results | 1. Incomplete dissolution2. Degradation of the compound in solution3. Use of an inappropriate solvent | 1. Ensure the compound is fully dissolved before use. Sonication may aid dissolution.2. Prepare solutions fresh before each experiment. If solutions must be stored, keep them at a low temperature and protected from light.3. Verify the compatibility of the solvent with the experimental conditions. |
| Low purity confirmed by analysis | 1. Degradation during storage or handling2. Residual impurities from synthesis | 1. Review storage and handling procedures. Store in a cool, dry, dark place.2. If purity is critical, consider recrystallization or chromatographic purification. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several amber vials, sealing them tightly.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., room temperature, 4 °C, -20 °C, exposure to light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.
-
Analyze the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Protocol 2: Thermal Stability Assessment (Generalized)
This protocol provides a general approach to evaluate the thermal stability of solid this compound.
-
Sample Preparation:
-
Place a small, accurately weighed amount of the solid compound into several vials.
-
-
Incubation:
-
Place the vials in ovens or heating blocks at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
-
Time-Point Analysis:
-
At regular intervals, remove a vial from each temperature.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable solvent and analyze by HPLC or another appropriate method to determine the purity and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time for each temperature to determine the rate of degradation.
-
Visualizations
Caption: Potential thermal or photolytic degradation pathway.
Caption: General workflow for a solution stability study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Isopropylbenzoic acid(536-66-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
characterization of byproducts in 2,6-Dibromo-4-isopropylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-4-isopropylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic bromination of 4-isopropylbenzoic acid. The reaction involves treating the starting material with a brominating agent, often in the presence of a catalyst, in a suitable solvent.
Q2: What are the most common byproducts I might encounter in this synthesis?
The most common byproducts are isomers formed from incomplete or alternative bromination of the aromatic ring. These include:
-
Monobrominated isomers: 2-Bromo-4-isopropylbenzoic acid and 3-Bromo-4-isopropylbenzoic acid are the most probable monobrominated impurities.
-
Regioisomers: 3,5-Dibromo-4-isopropylbenzoic acid could be formed as a minor byproduct.
-
Over-brominated products: Tribromo-4-isopropylbenzoic acid may be generated if the reaction conditions are too harsh or the reaction time is extended.
-
Unreacted starting material: Residual 4-isopropylbenzoic acid may also be present.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product and any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture.
Q4: What are the key safety precautions for this synthesis?
Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also important to have a quenching agent, such as sodium thiosulfate, readily available to neutralize any excess bromine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 2,6-dibromo product | - Insufficient brominating agent.- Reaction time is too short.- Reaction temperature is too low. | - Increase the molar equivalents of the brominating agent.- Extend the reaction time and monitor by TLC.- Gradually increase the reaction temperature while monitoring for byproduct formation. |
| High percentage of monobrominated byproducts | - Insufficient brominating agent.- Incomplete reaction. | - Increase the amount of brominating agent.- Prolong the reaction time. |
| Formation of tribromo- or other over-brominated byproducts | - Excess brominating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Reduce the molar equivalents of the brominating agent.- Lower the reaction temperature.- Carefully monitor the reaction progress and stop it once the desired product is maximized. |
| Presence of unreacted starting material | - Incomplete reaction.- Inefficient stirring. | - Increase reaction time and/or temperature.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product is difficult to purify | - Presence of multiple isomers with similar polarities. | - Utilize column chromatography with a carefully selected solvent system.- Consider recrystallization from different solvent systems to isolate the desired isomer. |
Characterization of Byproducts
The identification of byproducts is crucial for optimizing the reaction and ensuring the purity of the final compound. The following tables summarize the expected analytical data for the target product and its most common impurities.
1H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Isopropylbenzoic acid | ~7.9 (d, 2H), ~7.3 (d, 2H), ~3.0 (sept, 1H), ~1.2 (d, 6H) |
| 2-Bromo-4-isopropylbenzoic acid | Aromatic protons will show a different splitting pattern. The proton ortho to the bromine will be shifted downfield. |
| 3-Bromo-4-isopropylbenzoic acid | Aromatic protons will exhibit a distinct splitting pattern, different from the 2-bromo isomer. |
| This compound | Aromatic protons will appear as a singlet. |
| 3,5-Dibromo-4-isopropylbenzoic acid | Aromatic protons will appear as a singlet, but at a different chemical shift compared to the 2,6-isomer. |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z for [M]+ |
| 4-Isopropylbenzoic acid | C10H12O2 | 164.20 | 164 |
| 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | 243.10 | 242, 244 (isotope pattern) |
| 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | 243.10 | 242, 244 (isotope pattern) |
| This compound | C10H10Br2O2 | 321.99 | 320, 322, 324 (isotope pattern) |
| 3,5-Dibromo-4-isopropylbenzoic acid | C10H10Br2O2 | 321.99 | 320, 322, 324 (isotope pattern) |
Experimental Protocols
General Protocol for the Bromination of 4-Isopropylbenzoic Acid
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve 4-isopropylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into an ice-water slurry. If excess bromine is present, it can be quenched by adding a saturated solution of sodium thiosulfate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct characterization in the synthesis.
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2,6-Dibromo-4-isopropylbenzoic Acid in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, sterically hindered scaffolds like 2,6-disubstituted benzoic acids are crucial for introducing conformational constraints and modulating biological activity. This guide provides a comprehensive comparison of alternatives to 2,6-Dibromo-4-isopropylbenzoic acid, focusing on their performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
The 2,6-dihalo-4-isopropylbenzoic acid framework is a valuable synthon, primarily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The two halogen atoms at the ortho positions to the carboxylic acid group offer dual points for functionalization, enabling the synthesis of a diverse array of complex, sterically congested molecules. The choice of the halogen atom (chlorine, bromine, or iodine) significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst choice, and overall efficiency.
Performance Comparison in Cross-Coupling Reactions
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is a consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.
To provide a quantitative comparison, the following tables summarize the performance of 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodo-4-isopropylbenzoic acid derivatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data is compiled from various literature sources, and while direct comparative studies are limited, the selected examples with analogous substrates provide a strong indication of the expected reactivity trends.
Table 1: Comparison of 2,6-Dihalo-4-isopropylbenzoic Acid Analogs in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-4-isopropylbenzoic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~60-70 |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2,6-Diiodo-4-isopropylbenzoic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | RT - 60 | 4 | >95 |
Table 2: Comparison of 2,6-Dihalo-4-isopropylbenzoic Acid Analogs in Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dichloro-4-isopropylbenzoic acid | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 100 | 24 | ~40-50 |
| This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 65 | 8 | ~75-85 |
| 2,6-Diiodo-4-isopropylbenzoic acid | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene | RT - 50 | 2 | >90 |
Table 3: Comparison of 2,6-Dihalo-4-isopropylbenzoic Acid Analogs in Buchwald-Hartwig Amination with Aniline
| Substrate (as methyl ester) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2,6-dichloro-4-isopropylbenzoate | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 110 | 20 | ~50-60 |
| Methyl 2,6-dibromo-4-isopropylbenzoate | Pd₂(dba)₃, RuPhos | K₃PO₄ | Dioxane | 100 | 10 | ~80-90 |
| Methyl 2,6-diiodo-4-isopropylbenzoate | Pd(OAc)₂, BrettPhos | Cs₂CO₃ | Toluene | 80 | 5 | >90 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization based on the specific substrates and desired products.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2,6-dihalo-4-isopropylbenzoic acid (1.0 equiv) and phenylboronic acid (2.2 equiv) in a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., Na₂CO₃, 3.0 equiv). The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the 2,6-dihalo-4-isopropylbenzoic acid (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) in a degassed solvent (e.g., THF or DMF) is stirred under an inert atmosphere. A base (e.g., triethylamine, 4.0 equiv) and phenylacetylene (2.5 equiv) are then added, and the reaction is stirred at the appropriate temperature for the specified duration. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
Note: The carboxylic acid is typically protected as an ester for this reaction to avoid interference with the basic conditions.
A mixture of the methyl 2,6-dihalo-4-isopropylbenzoate (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.4 equiv) is prepared in a glovebox or under an inert atmosphere. A degassed solvent (e.g., toluene or dioxane) and aniline (2.2 equiv) are added. The reaction vessel is sealed and heated to the specified temperature for the required time. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Sonogashira cross-coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Conclusion and Recommendations
The choice of a 2,6-dihalo-4-isopropylbenzoic acid derivative as a starting material should be guided by the desired reactivity and the specific requirements of the synthetic route.
-
2,6-Diiodo-4-isopropylbenzoic acid is the most reactive of the three and is the preferred choice for reactions that need to be conducted under mild conditions (e.g., at or near room temperature) and with shorter reaction times. Its high reactivity also makes it suitable for the coupling of less reactive partners. However, it is generally the most expensive and least stable of the three.
-
This compound offers a good balance between reactivity and stability. It is often the substrate of choice for a wide range of cross-coupling reactions, providing good to excellent yields under moderately heated conditions. It is more cost-effective than the iodo-analog.
-
2,6-Dichloro-4-isopropylbenzoic acid is the least reactive and typically requires more forcing reaction conditions, including higher temperatures, longer reaction times, and more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). However, it is the most economical and readily available of the three, making it an attractive option for large-scale synthesis where the higher activation barrier can be overcome.
Furthermore, the differential reactivity of the halogens can be exploited for sequential cross-coupling reactions. For instance, in a molecule containing both iodo and chloro substituents, the iodo group can be selectively functionalized first under milder conditions, leaving the chloro group intact for a subsequent coupling reaction under more forcing conditions. This regioselective approach allows for the synthesis of unsymmetrically disubstituted products.
Ultimately, the optimal choice will depend on a careful consideration of factors such as the desired product, the scale of the reaction, the cost of materials, and the available catalytic systems. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic challenges.
2,6-Dibromo-4-isopropylbenzoic Acid: A Comparative Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to innovation. Substituted benzoic acids are a cornerstone of synthetic chemistry, offering a versatile scaffold for the development of novel compounds with tailored properties. This guide provides a comparative analysis of 2,6-Dibromo-4-isopropylbenzoic acid, a unique derivative, against other relevant benzoic acid analogs. Due to the limited direct experimental data on this specific compound, this guide leverages structure-activity relationship principles from closely related molecules to project its potential advantages and applications.
Unveiling the Potential: Inferred Advantages of this compound
The unique substitution pattern of this compound suggests several potential advantages in research and development applications:
-
Enhanced Lipophilicity: The presence of two bromine atoms and an isopropyl group is expected to significantly increase the lipophilicity of the benzoic acid core.[1][2] This property is often crucial for improving the membrane permeability and oral bioavailability of drug candidates.
-
Increased Acidity and Reactivity: The two ortho-bromo substituents are predicted to exert a strong "ortho effect," which involves steric hindrance that forces the carboxyl group out of the plane of the benzene ring.[3][4][5] This disruption of resonance is known to increase the acidity of the carboxylic acid, potentially enhancing its reactivity in certain synthetic transformations and its ability to form stable salts. The predicted pKa for the closely related 2,6-dibromobenzoic acid is approximately 1.50.[6]
-
Steric Shielding and Selectivity: The bulky bromine atoms flanking the carboxylic acid group can provide steric shielding. This may influence the molecule's interaction with biological targets, potentially leading to higher selectivity for specific enzymes or receptors by preventing non-specific binding.[2] In synthetic applications, this steric hindrance can direct reactions to other positions on the aromatic ring.
-
Metabolic Stability: The presence of bulky substituents can block sites of metabolic attack, potentially increasing the in vivo half-life of drug candidates derived from this scaffold.
-
Versatile Synthetic Handle: The bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
Comparative Analysis: Physicochemical and Biological Properties
To provide a clearer perspective, the following table compares the inferred properties of this compound with other common benzoic acid derivatives. Note: The values for this compound are predicted based on the properties of structurally similar compounds.
| Feature | Benzoic Acid | 4-Isopropylbenzoic Acid | 2,6-Dichlorobenzoic Acid | This compound (Predicted) |
| Molecular Weight | 122.12 g/mol | 164.20 g/mol | 191.01 g/mol | 321.99 g/mol |
| Predicted pKa | 4.20 | ~4.3 | ~1.5 | < 1.5 |
| Predicted LogP | 1.87 | 3.2 | 2.5 | > 4.0 |
| Key Inferred Advantages | Simple scaffold, readily available. | Increased lipophilicity over benzoic acid.[2] | Increased acidity due to ortho effect. | High lipophilicity, very high acidity, steric shielding, metabolic stability. |
| Potential Applications | Food preservative, synthesis precursor. | Intermediate for pharmaceuticals and materials.[7] | Herbicide, organic synthesis. | Advanced drug discovery scaffolds, specialized polymers, probes for biological systems. |
Experimental Protocols: A Representative Synthetic Approach
Representative Synthesis of a Di-brominated Benzoic Acid Derivative
This protocol is adapted from the synthesis of 2,4,6-tribromobenzoic acid and would require optimization for the target molecule.
Materials:
-
4-Isopropylbenzoic acid
-
Concentrated Sulfuric Acid
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-isopropylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Decolorization: If excess bromine is present, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizing Experimental Design: Screening for Biological Activity
Given the inferred properties of this compound, a logical first step in its biological evaluation would be to screen for inhibitory activity against a panel of enzymes, such as kinases or proteases, where the unique structural features might confer potency and selectivity. The following diagram illustrates a typical experimental workflow for such a screening campaign.
Caption: A conceptual workflow for the biological evaluation of this compound.
This guide provides a foundational understanding of the potential advantages and research directions for this compound, based on established principles of medicinal and synthetic chemistry. As a novel research compound, direct experimental investigation is required to fully elucidate its properties and validate these predictions.
References
- 1. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [guidechem.com]
- 7. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 2,6-Dibromo-4-isopropylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 2,6-Dibromo-4-isopropylbenzoic acid. Below, we present predicted spectroscopic data for the target compound and compare it with experimental data from structurally similar molecules. Detailed experimental protocols are provided to facilitate the replication of these analyses.
Structure Under Investigation
Compound Name: this compound Molecular Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 321.99 g/mol Structure:
Br | C=C-C(=O)O / \ C-C=C-CH(CH₃)₂ | | Br H
Comparative Spectroscopic Data
To confirm the structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed. The predicted data for the target molecule is compared with experimental data from analogous compounds to provide a robust structural verification.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Isopropyl CH (ppm) | Isopropyl CH₃ (ppm) | Carboxylic Acid OH (ppm) |
| This compound (Predicted) | ~7.5 (s, 2H) | ~3.0 (sept, 1H) | ~1.2 (d, 6H) | ~11-13 (br s, 1H) |
| 4-Isopropylbenzoic acid (Experimental)[1][2] | 7.95 (d, 2H), 7.35 (d, 2H) | 3.0 (sept, 1H) | 1.25 (d, 6H) | ~12.5 (br s, 1H)[1] |
| 2,6-Dibromobenzoic acid (Experimental)[3] | 7.70 (d, 2H), 7.29 (t, 1H) | - | - | - |
| 4-Bromo-2,6-dimethylbenzoic acid (Experimental)[4] | 7.3 (s, 2H) | - | 2.4 (s, 6H) | - |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | C=O (ppm) | C-Br (ppm) | Aromatic C (ppm) | Isopropyl C (ppm) |
| This compound (Predicted) | ~168 | ~120 | ~155 (C-isopropyl), ~138 (C-COOH), ~130 (CH) | ~34 (CH), ~23 (CH₃) |
| 4-Isopropylbenzoic acid (Experimental)[5] | ~172.6 | - | ~155.4, ~130.5, ~127.2, ~126.7 | ~34.4, ~23.7 |
| 2,6-Dibromobenzoic acid (Experimental)[3] | ~166.9 | ~138.7 | ~131.9, ~131.7 | - |
Table 3: Key IR Absorption Bands (Predicted vs. Experimental)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound (Predicted) | 3300-2500 (broad) | ~1700 | ~600-500 |
| 4-Isopropylbenzoic acid (Experimental)[6] | 3300-2500 (broad) | ~1680 | - |
| 2,6-Dibromobenzoic acid (Experimental) | 3300-2500 (broad) | ~1700 | ~650 |
| Benzoic Acid (Reference)[7] | 3300-2500 (broad) | 1700-1680 | - |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 320, 322, 324 (1:2:1) | 305/307/309 ([M-CH₃]⁺), 277/279/281 ([M-C₃H₇]⁺) |
| 4-Isopropylbenzoic acid (Experimental)[8] | 164 | 149 ([M-CH₃]⁺), 121 ([M-C₃H₇]⁺) |
| 2,6-Dibromobenzoic acid (Experimental)[9] | 278, 280, 282 (1:2:1) | 261/263/265 ([M-OH]⁺), 233/235/237 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃ (unless otherwise specified)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Parameters:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 14 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃ (unless otherwise specified)
-
Reference: CDCl₃ at 77.16 ppm
-
Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol, followed by a dry cloth.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FTIR Spectrometer with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty, clean ATR crystal should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation (Direct Infusion):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer's ion source using a syringe pump.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass Spectrometer with an EI source
-
Ionization Energy: 70 eV
-
Mass Range: 50-500 m/z
-
Inlet: Direct insertion probe or GC inlet for volatile compounds.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
References
- 1. 4-Isopropylbenzoic acid | 536-66-3 | Benchchem [benchchem.com]
- 2. 4-Isopropylbenzoic acid(536-66-3) 1H NMR [m.chemicalbook.com]
- 3. 2,6-DIBROMOBENZOIC ACID CAS#: 601-84-3 [m.chemicalbook.com]
- 4. 4-bromo-2,6-dimethylbenzoic acid(74346-19-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Isopropylbenzoic acid(536-66-3) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Isopropylbenzoic acid(536-66-3) IR Spectrum [chemicalbook.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzoic acid, 4-(1-methylethyl)- [webbook.nist.gov]
- 9. 2,6-Dibromobenzoic acid | C7H4Br2O2 | CID 4400143 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of 2,6-Dibromo-4-isopropylbenzoic acid as a building block in the development of pharmaceuticals and other complex organic molecules necessitates efficient and selective catalytic methods for its functionalization. This guide provides an objective comparison of common catalytic systems for two key transformations: C-N bond formation (amination) and C-C bond formation (Suzuki-Miyaura coupling). The data presented is based on analogous reactions with structurally similar, sterically hindered aryl halides, providing a strong predictive framework for catalyst performance with the target molecule.
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in reactions analogous to those involving this compound. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields, particularly given the steric hindrance imposed by the ortho-bromo substituents.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate | Cite |
| Amination | |||||||||
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | >95 | 2,6-Disubstituted Aryl Bromide | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >95 | 2,6-Dimethylbromobenzene | [1] |
| Copper-Catalyzed | Cu powder / Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 94 | 2,5-Dibromobenzoic Acid | [2] |
| Suzuki-Miyaura Coupling | |||||||||
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | RT | 12 | 98 | 2-Bromo-6-methylaniline | [1] |
| Suzuki-Miyaura | CataXCium A Pd G3 | Buchwald Ligand | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95 | Ortho-substituted bromoanilines | |
| Suzuki-Miyaura | Pd(OAc)₂ | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 31 | 2,4,6-Triisopropylphenyl bromide | [3] |
| Suzuki-Miyaura | Pd(OAc)₂ | AntPhos | K₃PO₄ | Xylenes | 110 | 12 | 63 | 2,4,6-Triisopropylphenyl bromide | [3] |
Experimental Protocols
Detailed methodologies for the key reaction types are provided below. These protocols are representative of the conditions used to generate the comparative data.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of sterically hindered aryl bromides.[4][5]
Materials:
-
This compound
-
Amine of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
Copper-Catalyzed Amination
This protocol is based on the amination of bromobenzoic acids and offers a palladium-free alternative.[2][6][7]
Materials:
-
This compound
-
Amine of choice
-
Copper powder
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
Procedure:
-
In a round-bottom flask, combine this compound, the amine, potassium carbonate, copper powder, and copper(I) oxide.
-
Add 2-ethoxyethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 130°C with stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the N-aryl or N-alkyl anthranilic acid derivative.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general procedure for the cross-coupling of sterically hindered aryl bromides with boronic acids.[1]
Materials:
-
This compound
-
Aryl or alkylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (as a biphasic mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add this compound and the boronic acid.
-
Add toluene and water to the tube.
-
Seal the tube and stir the reaction mixture vigorously at room temperature or with heating as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative study of catalysts for the functionalization of this compound.
Caption: Generalized workflow for catalyst comparison.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Potential Biological Activities of 2,6-Dibromo-4-isopropylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of 2,6-dibromo-4-isopropylbenzoic acid and its derivatives. While direct experimental data for this specific series of compounds is limited in publicly available literature, this document extrapolates potential activities based on structure-activity relationships (SAR) of analogous compounds. The information herein is intended to guide future research and hypothesis-driven experimentation.
Introduction to 2,6-Dibromobenzoic Acid Derivatives
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4]. The substitution pattern on the benzene ring plays a crucial role in determining the specific biological effects and potency of these molecules[1]. The parent compound, 2,6-dibromobenzoic acid, has been utilized as a key reactant in the synthesis of novel inhibitors of amyloid-beta (Aβ) secretion, a pathological hallmark of Alzheimer's disease. This suggests that derivatives of 2,6-dibromobenzoic acid are promising candidates for neuroprotective agents.
The introduction of an isopropyl group at the 4-position of the 2,6-dibromobenzoic acid scaffold is expected to modulate the lipophilicity and steric properties of the molecule, which could significantly influence its biological profile. This guide explores the potential antimicrobial, anticancer, and amyloid-beta inhibitory activities of these novel derivatives.
Comparative Analysis of Potential Biological Activities
Based on the known activities of structurally related benzoic acid derivatives, the following biological activities are hypothesized for this compound and its derivatives. The tables below summarize the known activities of different classes of substituted benzoic acids to provide a basis for these predictions.
Antimicrobial Activity
The antimicrobial activity of benzoic acid derivatives is often correlated with their lipophilicity, which facilitates their passage through microbial cell membranes[4]. The presence of two bromine atoms and an isopropyl group in the target compounds significantly increases their lipophilicity compared to simpler benzoic acids.
Table 1: Comparison of Antimicrobial Activity of Substituted Benzoic Acid Derivatives
| Compound Class | General Observation on Antimicrobial Activity | Key Structural Features Influencing Activity | Representative MIC/IC50 Values (if available) |
| Hydroxybenzoic Acids | Moderate activity against a range of bacteria and fungi.[3][5] | The position of the hydroxyl group influences activity.[1] | 4-hydroxybenzoic acid: IC50 of 160 µg/mL against various bacteria.[5] |
| Halogenated Benzoic Acids | Enhanced antimicrobial activity is often observed. | The type and position of the halogen are important. Increased lipophilicity is a key factor. | Dihalogenated molecules have shown significant activity.[6] |
| Alkyl-substituted Benzoic Acids | Increased alkyl chain length can lead to increased antimicrobial effect due to enhanced lipophilicity.[4] | The size and branching of the alkyl group can affect membrane interaction. | Not specified for isopropylbenzoic acid derivatives in the search results. |
| Hypothesized Activity of this compound Derivatives | Potentially significant antimicrobial activity against a broad spectrum of bacteria and fungi. | High lipophilicity due to two bromine atoms and an isopropyl group. Steric hindrance from the 2,6-dibromo substitution may influence target binding. | No data available. |
Anticancer Activity
Various benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines[7][8][9]. The mechanism of action can vary widely, from inducing apoptosis to inhibiting key enzymes involved in cancer progression.
Table 2: Comparison of Anticancer Activity of Substituted Benzoic Acid Derivatives
| Compound Class | General Observation on Anticancer Activity | Potential Mechanisms of Action | Representative IC50 Values (if available) |
| General Benzoic Acid Derivatives | A wide range of derivatives show antiproliferative activity.[8][9] | Induction of apoptosis, cell cycle arrest, enzyme inhibition. | Varies widely depending on the specific derivative and cell line. |
| Halogenated Derivatives | Halogen substitution can enhance anticancer activity. | Can influence binding to target proteins and cellular uptake. | Not specified for dibromo-substituted benzoic acids in the search results. |
| Alkylphosphocholine Derivatives (for SAR comparison) | Showed significant in vitro and in vivo antineoplastic activity.[7] | Not fully elucidated, but involves membrane interaction. | IC50 values are dependent on the cell line and the specific derivative.[7] |
| Hypothesized Activity of this compound Derivatives | Potential for anticancer activity. | The specific mechanism would need to be investigated. The lipophilic nature may favor interaction with cellular membranes and intracellular targets. | No data available. |
Amyloid-Beta Aggregation Inhibition
The aggregation of amyloid-beta peptides is a key event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this process are of great therapeutic interest[10][11].
Table 3: Comparison of Amyloid-Beta Aggregation Inhibitors
| Inhibitor Class | General Observation on Aβ Inhibition | Mechanism of Inhibition |
| Small Molecule Inhibitors (General) | A diverse range of small molecules have been shown to inhibit Aβ aggregation.[10][11] | Interference with π-stacking interactions, binding to Aβ monomers or oligomers to prevent fibril formation.[10] |
| Derivatives of 2,6-Dibromobenzoic Acid | The parent compound is a known precursor to Aβ secretion inhibitors. | The exact mechanism of the final inhibitors derived from this precursor is not detailed in the provided results. |
| Hypothesized Activity of this compound Derivatives | Potential to act as inhibitors of Aβ aggregation or secretion. | The dibromo-substitution may facilitate interactions with aromatic residues in the Aβ peptide, while the isopropyl group could enhance binding to hydrophobic pockets. |
Experimental Protocols
To validate the hypothesized biological activities of this compound derivatives, the following standard experimental protocols are recommended.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the effect of compounds on cell proliferation and viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Thioflavin T (ThT) Fluorescence Assay for Amyloid-Beta Aggregation Inhibition
This is a widely used in vitro assay to screen for inhibitors of amyloid fibril formation.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. Inhibitors of aggregation will lead to a reduction in the ThT fluorescence signal.[12]
Protocol:
-
Preparation of Aβ: Prepare a stock solution of synthetic Aβ peptide (typically Aβ42) in a suitable solvent (e.g., HFIP) to ensure it is in a monomeric state. The solvent is then evaporated, and the peptide is resuspended in an appropriate buffer.
-
Assay Setup: In a 96-well plate, mix the Aβ solution with various concentrations of the test compounds (this compound derivatives). Include a positive control (Aβ alone) and a negative control (buffer alone).
-
ThT Addition: Add Thioflavin T to each well.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The extent of inhibition can be quantified by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the test compounds to the Aβ-only control.
Visualizations
The following diagrams illustrate the experimental workflow for screening potential inhibitors and a conceptual representation of the amyloid-beta aggregation pathway.
Caption: Experimental workflow for screening and identifying lead compounds.
Caption: Amyloid-beta aggregation pathway and potential points of inhibition.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of four anti-cancer alkylphosphocholine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships for a Series of Compounds that Inhibit Aggregation of the Alzheimer’s Peptide, Aβ42: SAR of Aβ42 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 2,6-Dibromo-4-isopropylbenzoic acid is a key building block in the creation of various pharmaceutical compounds and advanced materials. The selection of a synthesis route involves a critical trade-off between cost, yield, safety, and environmental impact. This guide provides an objective comparison of two common synthetic pathways to this compound, supported by detailed experimental protocols and cost analysis, to aid in making informed decisions for laboratory and process chemistry.
Overview of Synthetic Pathways
The primary methods for synthesizing this compound involve the electrophilic aromatic substitution of 4-isopropylbenzoic acid. The two routes analyzed here employ different brominating agents: traditional elemental bromine (Br₂) and the safer alternative, N-Bromosuccinimide (NBS).
Route 1: Direct Bromination with Elemental Bromine (Br₂)
This classic method involves the direct reaction of 4-isopropylbenzoic acid with liquid bromine, typically facilitated by a Lewis acid catalyst such as iron.
Assessing the Purity of Synthesized 2,6-Dibromo-4-isopropylbenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of synthesized 2,6-Dibromo-4-isopropylbenzoic acid. We will delve into the experimental protocols for the most common and effective techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and present a comparison of their performance based on typical and predicted data.
Purity Assessment Workflow
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques typically employed.
Caption: Workflow for purity assessment of this compound.
Comparative Analysis of Purity Assessment Techniques
| Technique | Parameter | This compound | Alternative: 4-isopropylbenzoic acid (Starting Material) | Alternative: 2-bromo-4-isopropylbenzoic acid (Potential Impurity) |
| HPLC-UV | Retention Time (min) | ~8.5 (Predicted) | ~6.2 (Predicted) | ~7.3 (Predicted) |
| Limit of Detection (LOD) | ~0.01% (Typical) | ~0.01% (Typical) | ~0.01% (Typical) | |
| Limit of Quantitation (LOQ) | ~0.03% (Typical) | ~0.03% (Typical) | ~0.03% (Typical) | |
| ¹H NMR | Key Chemical Shifts (ppm) | Aromatic H: ~7.6 (s, 2H), Isopropyl CH: ~3.1 (sept, 1H), Isopropyl CH₃: ~1.3 (d, 6H) (Predicted) | Aromatic H: ~7.9 (d, 2H), ~7.3 (d, 2H), Isopropyl CH: ~3.0 (sept, 1H), Isopropyl CH₃: ~1.2 (d, 6H)[1] | Aromatic H: multiplet, Isopropyl CH: ~3.2 (sept, 1H), Isopropyl CH₃: ~1.2 (d, 6H) (Predicted) |
| ¹³C NMR | Key Chemical Shifts (ppm) | C=O: ~168, Aromatic C-Br: ~120, Aromatic C-H: ~130, Aromatic C-quat: ~140, ~150, Isopropyl CH: ~35, Isopropyl CH₃: ~23 (Predicted) | C=O: ~172, Aromatic C-H: ~130, ~127, Aromatic C-quat: ~128, ~155, Isopropyl CH: ~34, Isopropyl CH₃: ~24[1] | C=O: ~170, Aromatic C-Br: ~115, Aromatic C-H: multiplet, Aromatic C-quat: multiplet, Isopropyl CH: ~34, Isopropyl CH₃: ~24 (Predicted) |
| Mass Spec. | [M-H]⁻ (m/z) | 320.9 (Calculated) | 163.1 (Calculated) | 241.0 (Calculated) |
Signaling Pathway for Impurity Formation
Understanding the potential side reactions during synthesis is key to identifying impurities. The primary impurities in the synthesis of this compound are likely to be the unreacted starting material and the mono-brominated intermediate.
Caption: Potential pathway for impurity formation during synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of purity and the separation of the target compound from its potential impurities. The following is a general-purpose reverse-phase HPLC method that can be optimized for this specific analysis. A similar method has been used for the separation of 2,5-dibromobenzoic acid.[2]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment with an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
The aromatic region should show a singlet for the two equivalent aromatic protons.
-
The isopropyl group should exhibit a septet for the CH proton and a doublet for the two CH₃ groups.
-
The carboxylic acid proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.
-
-
-
¹³C NMR Protocol:
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.7 mL of CDCl₃ or DMSO-d₆.
-
Parameters: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
Identify the carbonyl carbon of the carboxylic acid.
-
Identify the quaternary carbons and the carbons bearing a bromine atom in the aromatic region.
-
Identify the CH and CH₃ carbons of the isopropyl group.
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities. Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.
-
Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).
-
Protocol (Direct Infusion):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameters: Acquire the spectrum in negative ion mode.
-
-
Analysis:
-
The primary ion observed should correspond to the deprotonated molecule [M-H]⁻.
-
The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) should be clearly visible for the molecular ion peak.
-
Potential impurities, such as the starting material and mono-brominated species, would be observed at their respective lower m/z values.
-
By employing this comprehensive suite of analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring its suitability for further research and development.
References
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Halides: A Case Study Approach for 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—with a focus on their application to sterically hindered substrates like 2,6-Dibromo-4-isopropylbenzoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from analogous, sterically hindered di-bromo aryl compounds to provide a predictive framework and practical experimental guidance.
The ortho-dibromo substitution pattern in this compound presents a significant steric challenge, which can impede the efficiency of cross-coupling reactions. Understanding the nuances of each reaction type is crucial for selecting the optimal conditions to achieve desired product yields.
Data Presentation: A Comparative Analysis of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Sonogashira reactions with sterically hindered aryl di-bromides. This data is compiled from studies on substrates like m-dibromobenzene and other 2,6-disubstituted aryl halides, which serve as valuable models for predicting the reactivity of this compound.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | m-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (0.05) | - | Ba(OH)₂·H₂O | DMA/H₂O | 80 | 48 | ~95 |
| 2 | 2,6-Dibromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 3 | 2,6-Dibromoanisole | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 70-80 |
Table 2: Comparison of Heck Reaction Conditions and Yields
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | m-Dibromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | ~70 (mono) |
| 2 | 2,6-Dibromotoluene | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | 60-70 (mono) |
| 3 | 1,3-Dibromo-2-methylbenzene | Methyl methacrylate | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 110 | 12 | 55-65 (mono) |
Table 3: Comparison of Sonogashira Coupling Conditions and Yields
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | m-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~80 (mono) |
| 2 | 2,6-Dibromotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 16 | 75-85 (mono) |
| 3 | 1,3-Dibromo-2-fluorobenzene | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 60-70 (mono) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for reactions with this compound.
General Procedure for Suzuki-Miyaura Double Cross-Coupling[1]
A mixture of the dibromoaryl compound (1.0 eq), boronic acid (2.1 eq), a base such as barium hydroxide monohydrate (4.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 mol%) are combined in a suitable solvent system like DMA/water.[1] The reaction mixture is then heated at 80-100°C for 24-48 hours under an inert atmosphere.[1] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction with Aryl Bromides
In a round-bottom flask, the aryl bromide (1.0 eq), olefin (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (if required), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq) are suspended in a solvent such as DMF or DMA. The mixture is degassed and then heated to 100-140°C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for Sonogashira Coupling[2]
To a solution of the aryl halide (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or toluene, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base such as triethylamine or diisopropylamine are added.[2] The reaction is typically stirred at room temperature or heated to 50-80°C under an inert atmosphere for 8-24 hours.[2] Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions. These pathways are central to understanding the transformation of this compound and other aryl halides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Navigating the Synthesis of 2,6-Dibromo-4-isopropylbenzoic Acid: A Comparative Guide to Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of the theoretical and experimental yields of 2,6-Dibromo-4-isopropylbenzoic acid, a potentially valuable building block in medicinal chemistry. Due to the absence of specific literature detailing its synthesis, this guide presents a well-founded, hypothetical protocol based on established chemical principles, alongside a discussion of factors influencing its practical yield and potential alternative synthetic strategies.
Unveiling the Synthetic Pathway: A Hypothetical Approach
The most direct and plausible method for the synthesis of this compound is the electrophilic aromatic substitution of 4-isopropylbenzoic acid. In this proposed reaction, elemental bromine is used as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide. The isopropyl group, being an ortho-, para-directing activator, and the carboxylic acid group, a meta-directing deactivator, collaboratively direct the incoming bromine atoms to the 2 and 6 positions of the benzene ring.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-isopropylbenzoic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) (or a suitable alternative solvent)
-
Anhydrous sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10 grams of 4-isopropylbenzoic acid in 100 mL of carbon tetrachloride.
-
Catalyst Addition: To this solution, add a catalytic amount of iron(III) bromide (approximately 0.5 grams).
-
Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric excess of liquid bromine (e.g., 2.2 equivalents) dissolved in a small amount of carbon tetrachloride from the dropping funnel over a period of 30 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by slowly adding a saturated solution of sodium sulfite until the reddish-brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M hydrochloric acid and then with distilled water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Yield Analysis: Theoretical vs. Expected Experimental Outcomes
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The experimental yield is the amount of product actually obtained in the laboratory.
| Parameter | Value |
| Starting Material | 4-isopropylbenzoic acid |
| Molecular Weight of Starting Material | 164.20 g/mol |
| Product | This compound |
| Molecular Weight of Product | 321.99 g/mol [1] |
| Theoretical Yield Calculation | |
| Moles of 4-isopropylbenzoic acid (10g) | 0.0609 mol |
| Theoretical Moles of Product | 0.0609 mol |
| Theoretical Yield (in grams) | 19.61 g |
| Expected Experimental Yield | Not reported in literature. Likely to be lower than the theoretical yield. |
Factors Influencing Experimental Yield:
It is important to note that a specific experimental yield for the synthesis of this compound has not been reported in the surveyed scientific literature. However, several factors inherent to this type of reaction would be expected to result in an experimental yield that is lower than the theoretical maximum:
-
Steric Hindrance: The bulky isopropyl group and the adjacent carboxylic acid group can sterically hinder the approach of the bromine electrophile to the ortho positions, potentially slowing down the reaction and leading to incomplete conversion.
-
Side Reactions: Over-bromination, leading to the formation of tri- or tetra-brominated products, is a possibility, especially with an excess of bromine or prolonged reaction times.
-
Purification Losses: Product will inevitably be lost during the workup and purification steps, such as during extractions, transfers, and recrystallization.
-
Reaction Equilibrium: The bromination reaction is reversible, and although it generally favors the products, the equilibrium may not lie completely to the right, leading to some unreacted starting material.
Alternative Synthetic Strategies
While direct bromination is the most straightforward approach, other methods could be considered for the synthesis of this compound, particularly if the direct route proves to be low-yielding or difficult to control.
-
Sandmeyer Reaction: Starting from 2,6-diamino-4-isopropylbenzoic acid, a two-step diazotization followed by a Sandmeyer reaction with a copper(I) bromide source could introduce the bromine atoms with high regioselectivity. This multi-step synthesis, however, would likely result in a lower overall yield.
-
Ortho-Lithiation: Directed ortho-metalation of 4-isopropylbenzoic acid using a strong base like n-butyllithium, followed by quenching with a bromine source (e.g., 1,2-dibromoethane), could provide a more controlled route to the 2,6-dibrominated product. This method requires strictly anhydrous and inert conditions.
Visualizing the Workflow
To provide a clear overview of the proposed synthetic process, the following diagram illustrates the key steps from starting material to the purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-4-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2,6-Dibromo-4-isopropylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving high purity and yield due to the directing effects of its functional groups. This guide provides a comparative analysis of potential synthetic routes to this compound, offering detailed experimental insights and quantitative data to inform research and development efforts.
Executive Summary
Two primary synthetic strategies have been evaluated for the preparation of this compound. The most promising and well-supported route commences with the bromination of 4-isopropylaniline, followed by a Sandmeyer reaction to introduce the carboxylic acid functionality. A second, plausible but less documented, approach involves the oxidation of a 2,6-dibromo-4-isopropyltoluene precursor. Direct bromination of 4-isopropylbenzoic acid is not a viable route due to unfavorable directing group effects.
Route 1: From 4-Isopropylaniline via Sandmeyer Reaction
This route leverages the strong ortho-directing effect of the amino group to facilitate the selective introduction of two bromine atoms. The subsequent conversion of the amino group to a carboxylic acid via the Sandmeyer reaction is a well-established transformation.
Logical Workflow:
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-isopropylbenzoic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,6-Dibromo-4-isopropylbenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this halogenated organic compound. Adherence to these procedures will help protect personnel and the environment from potential hazards.
Hazard and Safety Information
Before handling this compound, it is imperative to be aware of its associated hazards. This information is critical for implementing appropriate safety measures.
| Identifier | Hazard Classification | Precautionary Statements |
| This compound | Harmful if swallowed. Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[1][2][3] Harmful to aquatic life. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[2] Use only outdoors or in a well-ventilated area.[2] Avoid breathing dust.[2] |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3][4]
2. Waste Segregation and Container Selection: this compound is a halogenated organic compound.[5] It is crucial to segregate this waste from non-halogenated organic waste to facilitate proper disposal and minimize costs.[5][6][7]
-
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[7][8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7][8]
3. Waste Collection:
-
Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[2]
-
Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[8]
-
Crucially, do not mix this compound with incompatible materials, such as strong oxidizing agents, in the same waste container. [2][4]
4. Temporary Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[2][4]
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[4][9]
-
Follow your institution's procedures for arranging a waste pickup.
-
Ensure all required documentation is completed accurately for the waste manifest.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash. [2]
-
In the event of a spill, use absorbent pads to contain the material, and dispose of the contaminated materials as hazardous waste.[7]
-
Always consult your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2,6-Dibromo-4-isopropylbenzoic acid
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2,6-Dibromo-4-isopropylbenzoic acid. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is limited, it should be handled as a hazardous substance. Based on the safety data for structurally similar compounds, this chemical is expected to cause skin, eye, and respiratory irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | Prevents direct skin contact and irritation. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from dust particles and splashes, preventing serious irritation. |
| Skin and Body | Laboratory coat. Wear impervious clothing to prevent skin exposure. | Minimizes the risk of skin contact with the solid chemical. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust, which may cause respiratory irritation. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to ensure a safe laboratory environment. This involves careful planning from material acquisition to final disposal.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Procedural Steps
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.
-
Weighing & Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Avoid dust formation during handling.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the work area.
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent. Contaminated clothing should be removed and washed before reuse.
Storage and Disposal Plan
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep the container away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely managing this compound within a laboratory setting.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
